6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Description
BenchChem offers high-quality 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOURVJVDKDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353169 | |
| Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92643-16-8 | |
| Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a valuable building block in organic synthesis. The described methodology is based on established chemical transformations, offering a step-by-step approach from commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene can be achieved through a multi-step sequence commencing with the bromination and subsequent methylation of 2-naphthol. The resulting intermediate, 6-bromo-2-methoxynaphthalene, undergoes formylation at the 1-position, followed by reduction to the corresponding alcohol and subsequent chlorination to yield the final product. This pathway offers a logical and controlled approach to the desired molecule.
The overall transformation can be visualized as follows:
An In-depth Technical Guide to 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Quantitative data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is sparse. The following table summarizes the key identification parameters that have been found.[1][2] It is crucial to distinguish this compound from the more extensively studied isomer, 2-Bromo-6-methoxynaphthalene, as their properties differ.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrClO | [1][2] |
| Molecular Weight | 285.56 g/mol | [1][2] |
| CAS Number | 92643-16-8 | [1] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | [1] |
| SMILES | COC1=C(CCl)C2=CC=C(Br)C=C2C=C1 | [1] |
| InChIKey | BWIOURVJVDKDOC-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| ¹³C NMR Spectrum | Referenced, but data not available in searches[3] |
Synthesis and Experimental Protocols
General Synthetic Approach
Detailed experimental protocols for the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene are not explicitly described in the available literature. However, a general synthetic pathway can be inferred, starting from a 2-methoxynaphthalene derivative.[1] This process would likely involve two key steps: bromination and chloromethylation.
The following diagram illustrates a conceptual workflow for the synthesis:
Caption: A generalized workflow for the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Note on Experimental Protocols
It is critical to emphasize that the above workflow is a high-level representation. Specific experimental conditions, such as reagents, solvents, reaction times, temperatures, and purification methods (e.g., chromatography, recrystallization), would need to be determined and optimized in a laboratory setting. Researchers should consult general organic synthesis literature for methodologies related to the bromination and chloromethylation of naphthalene compounds, while exercising appropriate caution.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information on the biological activity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. Consequently, its mechanism of action and any potential involvement in cellular signaling pathways are unknown. Drug development professionals interested in this scaffold would need to conduct initial biological screenings to ascertain any potential therapeutic effects.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic molecular identifiers are established, its physicochemical properties, detailed synthetic protocols, and biological functions remain to be elucidated. This guide serves to consolidate the known information and to highlight the existing gaps in knowledge, providing a starting point for researchers and scientists who may wish to investigate this compound further. All information should be carefully verified through experimental work.
References
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene CAS number 92643-16-8
CAS Number: 92643-16-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative.[1] Its chemical structure, featuring a brominated naphthalene core with methoxy and chloromethyl functional groups, makes it a potentially valuable intermediate in organic synthesis. The strategic placement of these groups allows for a variety of chemical transformations. The chloromethyl group provides a reactive site for nucleophilic substitution, while the bromo substituent is amenable to metal-catalyzed cross-coupling reactions.[1] The methoxy group, being an electron-donating group, activates the naphthalene ring towards electrophilic substitution. This technical guide provides a comprehensive overview of the available data on 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, including its chemical identity, synthesis, and potential applications, with a focus on its role as a synthetic building block. Due to the limited availability of experimental data for the title compound, this guide also includes detailed information on its immediate precursor, 6-bromo-2-methoxynaphthalene, which is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
Chemical and Physical Properties
Table 1: Chemical Identification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
| Parameter | Value |
| CAS Number | 92643-16-8 |
| Molecular Formula | C₁₂H₁₀BrClO |
| Molecular Weight | 285.56 g/mol |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene |
| InChIKey | BWIOURVJVDKDOC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(C=C2)Br)CCl |
Table 2: Physical Properties of the Precursor, 6-Bromo-2-methoxynaphthalene
| Property | Value |
| CAS Number | 5111-65-9 |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol |
| Melting Point | 106-109 °C |
| Boiling Point | 160-164 °C at 3 mmHg |
Synthesis and Experimental Protocols
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not explicitly detailed in the available scientific literature. However, a logical synthetic route would involve the chloromethylation of 6-bromo-2-methoxynaphthalene. The following sections provide detailed experimental protocols for the synthesis of the precursor, 6-bromo-2-methoxynaphthalene, and a general procedure for the subsequent chloromethylation reaction based on established methods for similar aromatic compounds.
Synthesis of the Precursor: 6-Bromo-2-methoxynaphthalene
A common route to 6-bromo-2-methoxynaphthalene starts from 2-naphthol, involving a three-step process: bromination, reduction, and methylation.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol
Step 1: Bromination of 2-Naphthol to 1,6-dibromo-2-naphthol
-
In a well-ventilated fume hood, dissolve 2-naphthol in a suitable chlorinated solvent such as methylene chloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring. A molar excess of bromine (around 5-10%) is typically used.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The product, 1,6-dibromo-2-naphthol, can be isolated by filtration and washing with a cold solvent.
Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol
-
Suspend the 1,6-dibromo-2-naphthol in a suitable solvent such as butanol.
-
Add an aqueous solution of a reducing agent, such as sodium bisulfite.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
The crude 6-bromo-2-naphthol can be isolated by removal of the solvent under reduced pressure.
Step 3: Methylation of 6-bromo-2-naphthol to 6-bromo-2-methoxynaphthalene
-
Dissolve the crude 6-bromo-2-naphthol in a suitable solvent like butanol.
-
Add a base, such as sodium hydroxide, to form the corresponding naphthoxide.
-
Introduce a methylating agent, such as methyl bromide, while maintaining the reaction temperature between 35-70 °C.
-
The reaction is typically carried out for 3 to 6 hours.
-
After the reaction is complete, the product, 6-bromo-2-methoxynaphthalene, can be recovered by allowing the mixture to separate into aqueous and organic phases. The product can then be crystallized from the organic phase.
Caption: Synthetic workflow for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Proposed Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
The final step in the synthesis is the introduction of the chloromethyl group onto the 6-bromo-2-methoxynaphthalene core. This is typically achieved through an electrophilic aromatic substitution reaction.
General Experimental Protocol: Chloromethylation of 6-Bromo-2-methoxynaphthalene
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 6-bromo-2-methoxynaphthalene in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Add a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add concentrated hydrochloric acid.
-
The reaction may require heating to proceed at a reasonable rate. The progress should be monitored by a suitable technique like TLC or GC.
-
Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene has been identified in the public domain. For reference, the known spectroscopic data for the precursor, 6-bromo-2-methoxynaphthalene, is summarized below. This data can be a useful comparison point for researchers who synthesize the title compound.
Table 3: Spectroscopic Data for 6-Bromo-2-methoxynaphthalene
| Technique | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed for the aromatic protons and the methoxy protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbon atoms of the naphthalene ring and the methoxy group are present. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns can be observed. |
| Infrared (IR) | Characteristic absorption bands for aromatic C-H, C=C, and C-O stretching vibrations are expected. |
Reactivity and Applications
The reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is dictated by its three key functional groups:
-
Chloromethyl Group: This group is a reactive electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 1-position of the naphthalene ring.
-
Bromo Group: The bromine atom at the 6-position can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this molecule.
-
Methoxy Group: As an electron-donating group, the methoxy substituent activates the naphthalene ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.
Given this reactivity profile, 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a versatile building block in organic synthesis. Its primary application is likely as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The structural similarity of its core to Naproxen suggests its potential utility in the development of novel non-steroidal anti-inflammatory agents or other therapeutic compounds. However, no direct biological studies or applications in drug development for this specific compound have been reported.
Caption: Reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Safety Information
A specific Safety Data Sheet (SDS) for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not widely available. However, based on the functional groups present, certain hazards can be anticipated. Chloromethylated aromatic compounds are often lachrymators and are considered alkylating agents, which means they can be harmful. The bromo- and methoxy-naphthalene core may also present hazards. Standard laboratory safety precautions should be strictly followed when handling this compound.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, CAS number 92643-16-8, is a synthetic organic compound with potential as a versatile intermediate in organic synthesis, particularly in medicinal chemistry. While detailed experimental data for this specific molecule is scarce in the public domain, its synthesis can be logically derived from its precursor, 6-bromo-2-methoxynaphthalene. The presence of reactive chloromethyl and bromo functional groups, along with an activating methoxy group on the naphthalene core, provides multiple avenues for further chemical modification. Future research into the synthesis and characterization of this compound could unlock its full potential as a building block for novel pharmaceuticals and other complex organic molecules. Researchers working with this compound should proceed with caution due to the expected hazards associated with its functional groups.
References
Structure Elucidation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a synthetic organic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages detailed information from structurally related compounds and established synthetic methodologies to present a thorough analysis. The document covers its chemical identity, a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and a discussion of its potential biological significance based on the activities of related naphthalene derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of novel naphthalene-based compounds.
Chemical Identity and Properties
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative with the molecular formula C₁₂H₁₀BrClO.[1] Its structure features a naphthalene core with a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position.[1] This specific arrangement of functional groups imparts distinct chemical properties that are valuable for synthetic applications and may contribute to its biological activity.
| Parameter | Value | Reference |
| CAS Number | 92643-16-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrClO | [1] |
| Molecular Weight | 285.56 g/mol | [1] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | [1] |
| SMILES Notation | COC1=C(CCl)C2=CC=C(Br)C=C2C=C1 | [1] |
Synthetic Pathway and Experimental Protocol
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene can be logically approached through a two-step process starting from 2-methoxynaphthalene. The initial step involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, a key intermediate in the synthesis of the anti-inflammatory drug Naproxen.[1] The subsequent step is the chloromethylation of this intermediate.
Logical Synthesis Workflow
Caption: Proposed synthetic pathway for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene
A common method for the synthesis of 6-bromo-2-methoxynaphthalene involves the bromination of 2-methoxynaphthalene. A detailed procedure can be adapted from established methods.[2]
-
Materials: 2-methoxynaphthalene, Bromine, Glacial Acetic Acid, Iron powder.
-
Procedure:
-
Dissolve 2-methoxynaphthalene in glacial acetic acid in a reaction vessel.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred suspension at a controlled temperature (e.g., 30-45°C).
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion, forming 1,6-dibromo-2-methoxynaphthalene.
-
Gradually add iron powder to the reaction mixture to facilitate dehalogenation of the dibromo intermediate to the desired 6-bromo-2-methoxynaphthalene. The temperature should be maintained between 30 and 60°C.
-
The product can then be isolated and purified by crystallization.
-
Step 2: Chloromethylation of 6-Bromo-2-methoxynaphthalene
The introduction of a chloromethyl group onto the naphthalene ring can be achieved via chloromethylation. A general procedure for aromatic chloromethylation can be adapted for this specific substrate.[3]
-
Materials: 6-Bromo-2-methoxynaphthalene, Paraformaldehyde, Glacial Acetic Acid, Phosphoric Acid, Concentrated Hydrochloric Acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, combine 6-bromo-2-methoxynaphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath with vigorous stirring for several hours.
-
After cooling, the reaction mixture is washed sequentially with water and a cold potassium carbonate solution.
-
The organic layer is dried and the solvent removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the newly introduced chloromethyl group. The chemical shifts will be influenced by the electronic effects of the substituents.
| Predicted Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic H | 7.0 - 8.0 | Multiplet | 5H |
| -CH₂Cl | ~4.8 | Singlet | 2H |
| -OCH₃ | ~3.9 | Singlet | 3H |
Note: These are predicted values and may vary in an actual experimental spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The introduction of the chloromethyl group at the C-1 position will cause a downfield shift for C-1 and influence the shifts of adjacent carbons.
| Predicted Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic C-Br | 115 - 120 |
| Aromatic C-H | 105 - 135 |
| Aromatic C-O | 155 - 160 |
| Aromatic Quaternary C | 125 - 140 |
| -CH₂Cl | 40 - 45 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values based on known data for similar structures and may differ from experimental values.
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (285.56 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions.
| m/z | Interpretation |
| ~284, 286, 288 | Molecular ion peaks (M, M+2, M+4) showing isotopic pattern for Br and Cl |
| ~249 | [M-Cl]⁺ |
| ~206 | [M-Br]⁺ |
| ~171 | [M-Br-Cl]⁺ |
Potential Biological Signaling Pathways
While the specific biological activity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene has not been extensively studied, derivatives of naphthalene are known to possess a wide range of pharmacological properties, including anti-inflammatory and anticancer activities.[4][5]
Potential Anti-inflammatory and Anticancer Activity
Naphthalene-based compounds, such as Naproxen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, various naphthalene derivatives have demonstrated significant anticancer activity by targeting critical cellular signaling pathways.[4][5][6]
One such pathway that is often implicated in both inflammation and cancer is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[6] Constitutive activation of STAT3 is observed in many cancers and inflammatory diseases. Some naphthalene derivatives have been shown to inhibit STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of target genes involved in cell proliferation, survival, and angiogenesis.[6]
Caption: Potential inhibition of the STAT3 signaling pathway by 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
The structural features of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, including the lipophilic naphthalene core and the reactive chloromethyl group, make it a candidate for interaction with biological targets within such pathways. Further investigation is warranted to explore its specific mechanism of action and therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the structure elucidation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. While direct experimental data is limited, a comprehensive understanding of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics have been presented based on the analysis of related compounds. The potential for this molecule to exhibit interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research, has also been highlighted. This guide serves as a foundational resource to stimulate further experimental investigation into this and other related naphthalene derivatives.
References
- 1. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 2. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Dossier: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, focusing on its molecular weight and fundamental properties.
Molecular Identity and Properties
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a synthetic organic compound built upon a naphthalene core.[1] Its structure is characterized by three key functional groups: a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position.[1] This specific arrangement of substituents gives the molecule distinct chemical properties that are valuable in various synthetic chemistry applications.[1]
A summary of its key identification data is presented below.
| Parameter | Value |
| CAS Number | 92643-16-8 |
| Molecular Formula | C₁₂H₁₀BrClO[1][2] |
| Molecular Weight | 285.56 g/mol [1][2] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene[1] |
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, based on its molecular formula C₁₂H₁₀BrClO, is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 285.568 |
Note: The calculated molecular weight of 285.568 g/mol is consistent with the reported value of 285.56 g/mol .[1][2]
Logical Workflow for Molecular Weight Calculation
The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry, based on its established molecular formula. The workflow is straightforward and does not involve experimental protocols or signaling pathways.
Caption: Workflow for Molecular Weight Determination.
References
Technical Guide: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring bromo, chloromethyl, and methoxy groups, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its role in medicinal chemistry and drug development.
Chemical Identity and Properties
IUPAC Name: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This compound is characterized by a naphthalene core with a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position. The strategic placement of these functional groups imparts distinct reactivity to the molecule, making it a valuable building block in organic synthesis.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrClO | |
| Molecular Weight | 285.56 g/mol | |
| CAS Number | 92643-16-8 | |
| Appearance | Inferred: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Inferred: Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water. | N/A |
| ¹H NMR | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Chloromethyl protons (-CH₂Cl, δ ~4.8 ppm), Methoxy protons (-OCH₃, δ ~3.9 ppm) | N/A |
| ¹³C NMR | Predicted shifts: Aromatic carbons (δ 110-150 ppm), Chloromethyl carbon (-CH₂Cl, δ ~45 ppm), Methoxy carbon (-OCH₃, δ ~56 ppm) | N/A |
| Mass Spectrum (m/z) | Predicted molecular ion peaks at ~284/286/288 due to bromine and chlorine isotopes. | N/A |
| IR Spectroscopy (cm⁻¹) | Predicted characteristic peaks: C-H (aromatic, ~3050), C-H (aliphatic, ~2950), C=C (aromatic, ~1600, 1500), C-O (ether, ~1250), C-Br (~600), C-Cl (~750) | N/A |
Synthesis
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and known procedures for related compounds. The proposed pathway involves two key steps starting from 6-bromo-2-methoxynaphthalene.
Diagram 1: Proposed Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Caption: Proposed synthetic workflow for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Experimental Protocol: Chloromethylation of 6-Bromo-2-methoxynaphthalene (Proposed)
This protocol is adapted from general procedures for the chloromethylation of naphthalene derivatives.
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Paraformaldehyde
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-methoxynaphthalene in glacial acetic acid.
-
Add paraformaldehyde and concentrated hydrochloric acid to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and DCM.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Reactivity and Potential Applications
The chemical reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is dictated by its three functional groups:
-
Chloromethyl Group: This group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities at the 1-position of the naphthalene ring, a key step in the synthesis of diverse derivatives.
-
Bromo Group: The bromine atom at the 6-position can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this intermediate.
-
Methoxy Group: The electron-donating methoxy group at the 2-position influences the electronic properties of the naphthalene ring system, affecting its reactivity in electrophilic aromatic substitution reactions.
Diagram 2: Reactivity Profile of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Caption: Key reaction pathways for functionalization.
Given its reactivity, 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a promising scaffold for the synthesis of novel compounds with potential biological activity. Its structural similarity to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen suggests its potential utility in the development of new therapeutic agents.
Biological Activity and Signaling Pathways (Hypothetical)
There is no direct experimental evidence detailing the biological activity or the signaling pathways modulated by 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. However, based on its structural features, some hypotheses can be formulated:
-
Alkylation of Biomolecules: The reactive chloromethyl group could potentially alkylate nucleophilic residues in proteins or DNA, leading to a variety of cellular effects. This reactivity is a double-edged sword, as it could be harnessed for targeted covalent inhibition of enzymes or receptors, but also raises concerns about potential cytotoxicity.
-
Precursor to Bioactive Molecules: The primary role of this compound is likely as an intermediate. The diverse derivatives that can be synthesized from it could be designed to target a wide range of biological pathways. For instance, modifications at the 1 and 6-positions could lead to compounds that interact with specific enzyme active sites or receptor binding pockets.
Diagram 3: Hypothetical Role in Drug Discovery
Caption: A logical workflow from intermediate to drug candidate.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is sparse, its structural features and the established chemistry of its functional groups provide a solid foundation for its application in the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in medicinal chemistry.
starting materials for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for preparing 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a key intermediate in various chemical syntheses. This document outlines the common starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathways
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (a compound with CAS Number 92643-16-8) typically originates from readily available naphthalene derivatives. The core of the synthesis involves two key transformations: the bromination of the naphthalene ring at the 6-position and the subsequent introduction of a chloromethyl group at the 1-position. The order of these steps can vary, leading to different synthetic strategies.
A prevalent and logical pathway commences with a suitably substituted 2-methoxynaphthalene derivative. The general approach involves the electrophilic substitution to introduce the bromo and chloromethyl groups onto the naphthalene core.
A common precursor to the final product is 6-bromo-2-methoxynaphthalene. The synthesis of this intermediate can be achieved through multiple routes, primarily starting from 2-naphthol or 2-methoxynaphthalene.
Synthesis of the Intermediate: 6-Bromo-2-methoxynaphthalene
Route A: From 2-Naphthol
One synthetic route begins with 2-naphthol. This pathway involves a three-step process:
-
Dibromination: 2-Naphthol is first brominated to yield 1,6-dibromo-2-naphthol.
-
Reduction: The 1,6-dibromo-2-naphthol is then selectively reduced to remove the bromine atom at the 1-position, affording 6-bromo-2-naphthol.
-
Methylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is methylated to produce 6-bromo-2-methoxynaphthalene.[1]
Route B: From 2-Methoxynaphthalene
An alternative approach starts with 2-methoxynaphthalene:
-
Bromination: 2-Methoxynaphthalene is brominated to form 1,6-dibromo-2-methoxynaphthalene.
-
Dehalogenation: The subsequent selective dehalogenation at the 1-position yields the desired 6-bromo-2-methoxynaphthalene.[2][3]
Final Step: Chloromethylation of 6-Bromo-2-methoxynaphthalene
The final step in the synthesis is the introduction of the chloromethyl group at the 1-position of 6-bromo-2-methoxynaphthalene. This is typically achieved through a chloromethylation reaction, often employing formaldehyde and hydrogen chloride.[4]
Quantitative Data
The following tables summarize the quantitative data for key reactions in the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its precursors.
Table 1: Methylation of 6-Bromo-2-naphthol
| Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 6-Bromo-2-naphthol, Dimethyl carbonate, K₂CO₃, Tetrabutylammonium chloride | 130-135 | 6 | 95 | [5] |
Table 2: Chloromethylation of 6-Bromo-2-methoxynaphthalene
| Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 6-Bromo-2-methoxynaphthalene, Formaldehyde, Hydrogen chloride, Acetic acid, Water | 1) 45, 2) 60 | Not Specified | 57.5 | [4] |
Experimental Protocols
Synthesis of 6-Bromo-2-methoxynaphthalene from 6-Bromo-2-naphthol
This procedure details the methylation of 6-bromo-2-naphthol using dimethyl carbonate.[5]
-
A 100 mL round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
To the flask, add 22.3 g (0.10 mol) of 6-bromo-2-naphthol, 2.76 g (0.02 mol) of potassium carbonate, and 2.78 g (0.01 mol) of tetrabutylammonium chloride.
-
Heat the mixture to 135°C using an oil bath.
-
Add 9.9 g (0.11 mol) of dimethyl carbonate dropwise over 6 hours, maintaining the temperature between 130-135°C.
-
After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol formed during the reaction.
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in 140 mL of ethanol and filter the solution.
-
Concentrate the filtrate to a volume of 60 mL and cool to 5°C.
-
Collect the precipitated crystals by filtration and dry them in vacuo to yield 22.4 g (95%) of 2-bromo-6-methoxynaphthalene as a pale-yellow solid.
Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene from 6-Bromo-2-methoxynaphthalene
The following protocol is based on a reported chloromethylation reaction.[4]
-
In a suitable reaction vessel, dissolve 6-bromo-2-methoxynaphthalene in acetic acid and water.
-
Add formaldehyde and bubble hydrogen chloride gas through the solution.
-
Heat the reaction mixture initially to 45°C.
-
Subsequently, raise the temperature to 60°C and maintain it to drive the reaction to completion.
-
After the reaction is complete, cool the mixture and isolate the product.
-
Purification of the crude product may be necessary to obtain 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with a yield of approximately 57.5%.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes described in this guide.
Caption: Synthetic routes to 6-Bromo-2-methoxynaphthalene.
Caption: Final chloromethylation step in the synthesis.
References
- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 2. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 6-BROMO-1-(CHLOROMETHYL)-2-METHOXYNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
The Chemical Reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups present in 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This trifunctionalized naphthalene derivative is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the reactivity of the chloromethyl, bromo, and methoxy moieties, supported by quantitative data, detailed experimental protocols for analogous reactions, and visualizations of key chemical transformations and potential biological pathways.
Core Functional Group Reactivity
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene possesses three key functional groups that dictate its chemical behavior: the highly electrophilic chloromethyl group at the 1-position, a versatile bromo group at the 6-position amenable to cross-coupling reactions, and an electron-donating methoxy group at the 2-position that influences the aromatic system's reactivity.[1]
Reactivity of the 1-(Chloromethyl) Group
The chloromethyl group is a primary site of reactivity in this molecule, acting as a potent electrophile for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.[2][3] This functionality allows for the introduction of a wide array of substituents, making it a valuable handle for molecular diversification.
The benzylic chloride is readily displaced by a variety of nucleophiles, including amines, azides, ethers, and thioethers.[2] Kinetic studies on the related 1-chloromethylnaphthalene with anilines have shown that electron-releasing substituents on the nucleophile accelerate the reaction rate.[3]
Table 1: Kinetic Data for the Reaction of 1-Chloromethylnaphthalene with Substituted Anilines in Methanol [3]
| Substituent on Aniline | k₂ x 10⁵ (L mol⁻¹ s⁻¹) at 35°C | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |
| p-OCH₃ | 10.96 | 62.3 | 59.8 | 113 |
| p-OC₂H₅ | 11.48 | 61.5 | 59.0 | 117 |
| p-CH₃ | 6.46 | 64.4 | 61.9 | 113 |
| H | 2.95 | 67.8 | 65.3 | 113 |
| p-Cl | 1.62 | 70.3 | 67.8 | 113 |
| m-Cl | 0.93 | 72.8 | 70.3 | 113 |
| m-NO₂ | 0.28 | 79.5 | 77.0 | 113 |
| p-NO₂ | 0.14 | 83.3 | 80.8 | 113 |
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol is adapted from procedures for similar chloromethylated aromatic compounds.
-
Materials: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, desired amine (1.2 equivalents), potassium carbonate (2.0 equivalents), acetonitrile.
-
Procedure:
-
Dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in acetonitrile (0.3 M) in a round-bottom flask.
-
Add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.[4]
-
Reactivity of the 6-Bromo Group
The aryl bromide at the 6-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1] This functionality is key to elaborating the naphthalene core, for instance, in the synthesis of biologically active molecules like Naproxen from a related precursor.[1]
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides [5]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for aryl bromides.[5][7]
-
Materials: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.0 equivalents), 1,4-dioxane/water (4:1).
-
Procedure:
-
In a dry reaction vessel, combine 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 80-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[7]
-
The bromo group can also be used to form a Grignard reagent, a powerful nucleophile for reaction with various electrophiles.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile (e.g., Ketone)
This protocol is adapted from the procedure for the synthesis of the Grignard reagent from 6-bromo-2-methoxynaphthalene.[8]
-
Materials: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, magnesium turnings (1.1 equivalents), anhydrous tetrahydrofuran (THF), iodine crystal (catalytic), electrophile (e.g., benzophenone).
-
Procedure:
-
Flame-dry a three-necked flask containing magnesium turnings (1.1 eq) under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine.
-
Add a small portion of a THF solution of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) and heat to initiate the reaction (indicated by spontaneous reflux).
-
Add the remaining substrate solution to maintain a gentle reflux.
-
After the addition is complete, heat to reflux for an additional 20 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution and add it dropwise to a cooled (-10°C) solution of the electrophile in anhydrous THF.
-
After the addition, stir for an additional 15 minutes and then quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by standard methods.
-
Reactivity of the 2-Methoxy Group and the Naphthalene Core
The methoxy group at the 2-position is an electron-donating group that activates the naphthalene ring towards electrophilic aromatic substitution. It primarily directs incoming electrophiles to the C1 (ortho) and C6 (para-like) positions.[9] However, the C1 position is already substituted in the target molecule.
The reactivity of the naphthalene core towards electrophiles is enhanced by the methoxy group. The outcome of electrophilic substitution on 2-methoxynaphthalene derivatives can be influenced by reaction conditions, with a potential for both kinetic and thermodynamic products.[9][10]
Table 3: Product Distribution in Friedel-Crafts Acylation of 2-Methoxynaphthalene [11]
| Solvent | Major Product |
| Carbon Disulfide | 1-Acetyl-2-methoxynaphthalene |
| Nitrobenzene | 2-Acetyl-6-methoxynaphthalene |
This highlights the significant influence of the solvent on the regioselectivity of the reaction.
Applications in Drug Discovery and Development
Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[12] The versatile reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene makes it an attractive starting material for the synthesis of novel therapeutic agents.
Derivatives of naphthalene have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, some naphthalene-based compounds have been shown to inhibit the STAT3 signaling pathway, which is often overactive in triple-negative breast cancer.[13] Others have been explored as inhibitors of USP7, a deubiquitinase involved in tumorigenesis.[14]
The ability to functionalize 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene at three distinct positions provides a powerful platform for generating diverse chemical libraries for screening against various biological targets. The chloromethyl group allows for the introduction of side chains that can interact with specific protein pockets, while the bromo group enables the attachment of larger aromatic systems to explore structure-activity relationships.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a highly versatile and reactive molecule with significant potential for the synthesis of complex organic compounds. The distinct reactivity of its three functional groups—the chloromethyl, bromo, and methoxy moieties—offers a rich chemical space for exploration by researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemical behavior, supported by practical experimental considerations, to facilitate its use in the development of novel and impactful molecules.
References
- 1. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Identification Parameters of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core identification parameters for the synthetic organic compound, 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured format to facilitate analysis and application.
Chemical Identity and Physical Properties
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative with the molecular formula C₁₂H₁₀BrClO.[1] It possesses a naphthalene core functionalized with a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position.[1] This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.
A comprehensive summary of its fundamental identification parameters is provided in the table below.
| Parameter | Value | Reference |
| CAS Number | 92643-16-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrClO | [1] |
| Molecular Weight | 285.56 g/mol | [1] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | [1] |
| InChIKey | BWIOURVJVDKDOC-UHFFFAOYSA-N | [1] |
| SMILES Notation | COC1=C(CCl)C2=CC=C(Br)C=C2C=C1 | [1] |
Spectroscopic Data for Structural Elucidation
At present, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not available in publicly accessible scientific literature or databases. Characterization of this compound would typically rely on the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and a singlet for the chloromethyl group protons. The integration and splitting patterns of the aromatic signals would be crucial for confirming the substitution pattern.
-
¹³C NMR would provide information on the number of unique carbon environments, including the carbons of the naphthalene core, the methoxy group, and the chloromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for C-H stretching and bending of the aromatic and aliphatic groups, C-O stretching of the methyoxy ether, and C-Cl and C-Br stretching.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Experimental Protocols: A Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis and characterization of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not explicitly documented in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. This would likely involve a two-step process starting from the commercially available 6-Bromo-2-methoxynaphthalene.
Step 1: Formylation of 6-Bromo-2-methoxynaphthalene to produce 6-Bromo-2-methoxy-1-naphthaldehyde.
This reaction can be achieved via electrophilic aromatic substitution, for example, through a Vilsmeier-Haack reaction.
Step 2: Reduction of the aldehyde followed by chlorination to yield 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
The intermediate aldehyde would first be reduced to the corresponding alcohol, 6-Bromo-1-(hydroxymethyl)-2-methoxynaphthalene. Subsequent treatment with a chlorinating agent such as thionyl chloride or hydrogen chloride would then yield the final product.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic pathway for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Logical Relationship of Identification Techniques
The identification and characterization of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene would follow a logical workflow, where the results from various analytical techniques are integrated to confirm the structure and purity of the compound.
Caption: Logical workflow for the identification and characterization of a synthesized compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthetic pathway is theoretical and has not been experimentally validated from the cited sources. Researchers should consult relevant safety data sheets and perform thorough literature reviews before attempting any chemical synthesis.
References
An In-depth Technical Guide to the Structural Characteristics of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical characteristics of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a substituted naphthalene derivative of interest in synthetic organic chemistry and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a robust understanding of its expected properties.
Core Structural and Physical Characteristics
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a synthetic organic compound featuring a naphthalene core with three key functional groups: a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position.[1] This specific substitution pattern imparts distinct chemical properties that are valuable in various synthetic applications.[1] The planar naphthalene ring system, with its substituents arranged to minimize steric hindrance, forms the backbone of the molecule.[1]
Key Identification and Physical Data
The following table summarizes the known identification and physical property data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
| Parameter | Value | Reference |
| CAS Number | 92643-16-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrClO | [1][2] |
| Molecular Weight | 285.56 g/mol | [1][2] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | [1] |
| Melting Point | 144°C | |
| Boiling Point | 379.5°C at 760 mmHg | |
| Density | 1.491 g/cm³ | |
| InChI Key | BWIOURVJVDKDOC-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(CCl)C2=CC=C(Br)C=C2C=C1 | [1] |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is dictated by its three functional groups:
-
Chloromethyl Group: This group serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature for its use as a building block in the synthesis of more complex molecules.[1]
-
Bromine Atom: The bromine at the 6-position can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.[1]
-
Methoxy Group: The electron-donating nature of the methoxy group influences the electron density of the aromatic system, thereby affecting the reactivity of other positions on the naphthalene ring.[1]
Caption: Logical relationship of the structural components of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene to its chemical reactivity.
Experimental Protocols
Representative Synthesis Pathway
The synthesis would likely start from 2-methoxynaphthalene. The key steps would be:
-
Bromination: Introduction of a bromine atom at the 6-position of the 2-methoxynaphthalene ring.
-
Chloromethylation: Introduction of a chloromethyl group at the 1-position.
Caption: A proposed two-step synthesis pathway for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Spectral Data (Predicted)
Direct experimental spectral data (NMR, IR, Mass Spectrometry) for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene are not available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of its structural components and comparison with related compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the chloromethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the three substituents.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would display signals for the twelve carbon atoms in the molecule. The chemical shifts would be characteristic of the substituted naphthalene core, the chloromethyl group, and the methoxy group.
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (285.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.
Predicted IR Spectrum
The infrared spectrum would likely exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-Cl stretching.
Potential Applications and Biological Activity
While the specific biological activity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not documented, naphthalene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactive chloromethyl group suggests that this compound could be a useful tool in chemical biology as a covalent probe to study biological systems. Its role as an electrophile would allow it to react with nucleophilic sites on biomolecules such as proteins and DNA, potentially modifying their function.[1]
Caption: A general experimental workflow for the synthesis, characterization, and analysis of a novel chemical compound.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene with a unique combination of functional groups that confer specific reactivity, making it a potentially valuable intermediate in organic synthesis. While detailed experimental data for this specific compound is sparse, its structural characteristics and expected chemical behavior can be reasonably predicted based on the established chemistry of its constituent parts and related molecules. Further research is warranted to fully elucidate its properties and potential applications, particularly in the realm of medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Safety and Handling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. The information herein is compiled from safety data sheets of structurally similar compounds and general chemical safety practices. It is intended for use by trained professionals in research and development. Always consult the most current Safety Data Sheet (SDS) for the specific chemical you are using and adhere to all applicable institutional and governmental regulations.
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a synthetic organic compound belonging to the naphthalene family.[1] Its structure, featuring a naphthalene core with bromine, chloromethyl, and methoxy functional groups, makes it a valuable intermediate in various synthetic applications.[1] The strategic placement of these groups confers unique chemical properties and reactivity.[1] Given its potential applications in drug development and other research areas, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the environment.
Hazard Identification and Classification
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[2][3][4]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[3][6]
Signal Word: Warning[2][3][4][5]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92643-16-8 | [1] |
| Molecular Formula | C12H10BrClO | [1] |
| Molecular Weight | 285.56 g/mol | [1] |
| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | [1] |
| Appearance | Solid (anticipated) | General knowledge |
| Melting Point | 106-109 °C (for 2-Bromo-6-methoxynaphthalene) |[7] |
Table 2: Hazard and Precautionary Information
| Category | Statement Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [2][5] |
| H319 | Causes serious eye irritation | [2][5] | |
| H335 | May cause respiratory irritation | [2] | |
| H302 | Harmful if swallowed | [6] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2][8] |
| P264 | Wash hands and any exposed skin thoroughly after handling | [2][8] | |
| P271 | Use only outdoors or in a well-ventilated area | [2][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2][8] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [2][8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell | [8] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | [5] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention | [5] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse | [5] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [8] |
| P405 | Store locked up |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant |[8] |
Table 3: Exposure Controls and Personal Protective Equipment
| Control Parameter | Recommendation | Source |
|---|---|---|
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation | [3][4] |
| Eye/Face Protection | Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards | [2][3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use | [2][6][9] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat. Safety footwear should be worn in areas where chemicals are handled | [2][9] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator. A dust mask (type N95 or equivalent) is recommended for handling solids |[9][10] |
Experimental Protocols
4.1. Safe Handling Protocol
-
Preparation:
-
Before handling, review the Safety Data Sheet (if available) and this guide.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[3][4]
-
Assemble all necessary personal protective equipment (PPE) as specified in Table 3.
-
-
Handling:
4.2. Accidental Release (Spill) Protocol
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[11]
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][6]
-
Absorb liquid solutions with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[12]
-
Do not allow the spilled material to enter drains or waterways.[2][6]
-
-
Decontamination:
4.3. First Aid Measures Protocol
-
General Advice: Move the affected person from the hazardous exposure. If symptoms persist, seek medical attention.[3][4] Provide the medical professional with details of the chemical exposure.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
4.4. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen bromide may be generated.[3][6]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][3][6]
4.5. Storage and Disposal
-
Storage:
-
Disposal:
Mandatory Visualizations
Caption: Workflow for the safe handling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
References
- 1. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. wrmeadows.com [wrmeadows.com]
- 13. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Guide: Physicochemical Properties of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An in-depth exploration of the solubility and synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and related compounds.
Solubility Profile of a Related Naphthalene Derivative
While quantitative solubility data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene remains undetermined, qualitative solubility information for the related compound, 2-Bromo-6-methoxynaphthalene, is available and may offer some insights.
Table 1: Qualitative Solubility of 2-Bromo-6-methoxynaphthalene
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Insoluble |
Experimental Protocols
General Protocol for Determining the Solubility of Sparingly Soluble Organic Compounds
For researchers seeking to determine the solubility of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, the following is a generalized protocol based on standard laboratory practices for sparingly soluble organic compounds.
Objective: To determine the approximate solubility of a compound in a given solvent at a specific temperature.
Materials:
-
The compound of interest (e.g., 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, etc.)
-
Small, sealable glass vials or test tubes
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker is ideal for this purpose.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Synthesis Protocol for 2-Bromo-6-methoxynaphthalene
The synthesis of related compounds can provide valuable context for handling and derivatizing 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. A common synthetic route to 2-Bromo-6-methoxynaphthalene involves the bromination of 2-naphthol, followed by methylation.
Step 1: Bromination of 2-Naphthol to 1,6-dibromo-2-naphthol
-
2-naphthol is dissolved in a suitable solvent, such as methylene chloride.
-
Bromine is added gradually to the solution at a controlled temperature, typically between 0°C and 15°C.
-
The reaction mixture is stirred until the bromination is complete.
Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol
-
The 1,6-dibromo-2-naphthol intermediate is reduced using a reducing agent like sodium bisulfite in a two-phase system.
Step 3: Methylation of 6-bromo-2-naphthol to 2-bromo-6-methoxynaphthalene
-
The resulting 6-bromo-2-naphthol is methylated using a methylating agent, such as methyl bromide, in the presence of a base.[1]
-
The reaction is typically carried out at a temperature between 35°C and 70°C.[1]
-
The final product, 2-bromo-6-methoxynaphthalene, is then isolated and purified, often through crystallization.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Bromo-6-methoxynaphthalene.
Caption: Synthetic pathway for 2-Bromo-6-methoxynaphthalene.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups that offer distinct reactivity: a reactive chloromethyl group at the 1-position, a bromine atom at the 6-position, and an electron-donating methoxy group at the 2-position. The primary focus of these application notes is the nucleophilic substitution reactions at the benzylic chloromethyl group, a transformation that allows for the introduction of a wide array of functionalities, paving the way for the synthesis of novel compounds with potential therapeutic applications.
The chloromethyl group serves as a potent electrophilic site, readily undergoing SN2 reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility as a building block for creating libraries of substituted naphthalene derivatives. The bromo substituent at the 6-position offers a handle for further molecular elaboration through metal-catalyzed cross-coupling reactions, while the methoxy group influences the electronic properties of the naphthalene ring system. This document provides an overview of these nucleophilic substitution reactions, detailed experimental protocols for key transformations, and a summary of the potential applications of the resulting products in drug discovery and development.
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism.
substrate [label="6-Bromo-1-(chloromethyl)-2-methoxynaphthalene", shape=Mrecord, style=filled, fillcolor="#F1F3F4"]; nucleophile [label="Nucleophile (Nu:⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="Substituted Product", shape=Mrecord, style=filled, fillcolor="#F1F3F4"]; leaving_group [label="Chloride Ion (Cl⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
substrate -> product [label=" S_N_2 Reaction"]; nucleophile -> product; product -> leaving_group [style=invis]; }
Caption: General S_N_2 reaction of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.Data Presentation: Nucleophilic Substitution Reactions
While specific quantitative data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not extensively available in the public domain, the following table summarizes representative reaction conditions and expected outcomes for analogous nucleophilic substitution reactions on similar chloromethylnaphthalene scaffolds. These conditions can serve as a starting point for optimization.
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Amines (R₂NH) | |||||
| Morpholine | K₂CO₃ | Acetonitrile | 25 - 80 | 2 - 12 | 4-((6-Bromo-2-methoxy-1-naphthyl)methyl)morpholine |
| Piperidine | Et₃N | Dichloromethane | 25 | 4 - 8 | 1-((6-Bromo-2-methoxy-1-naphthyl)methyl)piperidine |
| Aniline | NaHCO₃ | Ethanol | Reflux | 6 - 18 | N-((6-Bromo-2-methoxy-1-naphthyl)methyl)aniline |
| Thiols (RSH) | |||||
| Thiophenol | K₂CO₃ | DMF | 25 | 1 - 3 | (6-Bromo-2-methoxy-1-naphthyl)(phenyl)methyl sulfide |
| Ethanethiol | NaH | THF | 0 - 25 | 2 - 6 | (6-Bromo-2-methoxy-1-naphthyl)(ethyl)methyl sulfide |
| Alcohols/Phenols (ROH) | |||||
| Methanol | NaH | THF | 0 - 25 | 4 - 12 | 6-Bromo-1-(methoxymethyl)-2-methoxynaphthalene |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 - 24 | 6-Bromo-2-methoxy-1-(phenoxymethyl)naphthalene |
| Other Nucleophiles | |||||
| Sodium Azide | NaN₃ | DMF | 25 - 50 | 2 - 6 | 1-(Azidomethyl)-6-bromo-2-methoxynaphthalene |
| Sodium Cyanide | NaCN | DMSO | 50 - 80 | 6 - 18 | (6-Bromo-2-methoxy-1-naphthyl)acetonitrile |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reactions of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. Researchers should optimize these conditions for their specific nucleophiles.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene\n in an appropriate solvent."]; add_reagents [label="Add nucleophile and base."]; reaction [label="Stir at specified temperature.\nMonitor by TLC or LC-MS."]; workup [label="Aqueous workup and extraction\n with an organic solvent."]; purify [label="Dry, concentrate, and purify\n by column chromatography or recrystallization."]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_reagents; add_reagents -> reaction; reaction -> workup; workup -> purify; purify -> end; }
Caption: General experimental workflow for nucleophilic substitution.Protocol 1: Synthesis of N-((6-Bromo-2-methoxy-1-naphthyl)methyl)amines
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.2-0.5 M).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted product.
Protocol 2: Synthesis of (6-Bromo-2-methoxy-1-naphthyl)methyl Thioethers
-
Reaction Setup: To a stirred suspension of a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., handle with care) in an anhydrous solvent like DMF or THF (0.5 M), add the desired thiol (1.1 eq.) at room temperature (or 0 °C for NaH).
-
Addition of Electrophile: After stirring for 15-30 minutes, add a solution of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Protocol 3: Synthesis of (6-Bromo-2-methoxy-1-naphthyl)methyl Ethers
-
Reaction Setup: In a round-bottom flask, prepare a solution of the desired alcohol or phenol (1.1-1.5 eq.) in an anhydrous solvent like THF or DMF.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide or phenoxide.
-
Addition of Electrophile: Add a solution of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., reflux in acetone for phenols with K₂CO₃). Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the pure ether derivative.
Applications in Drug Development
Derivatives of the 6-bromo-2-methoxynaphthalene scaffold are precursors to important pharmaceuticals. For instance, 6-methoxy-2-naphthalene derivatives are key intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the anti-arthritic agent Nabumetone.
The nucleophilic substitution products of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene represent a library of compounds with potential for diverse biological activities. The introduction of various amine, ether, and thioether functionalities can modulate the physicochemical properties and biological targets of the parent scaffold.
-
Anticancer Activity: Naphthalene derivatives have been investigated for their potential as anticancer agents. For example, certain 6-methoxynaphthalene derivatives have shown inhibitory activity against colon cancer cell lines.[1] The introduction of specific side chains via nucleophilic substitution could enhance these activities or confer selectivity for different cancer cell types.
-
Antimicrobial Properties: The naphthalene core is present in several antimicrobial agents. The diverse functional groups that can be introduced onto the 6-bromo-2-methoxynaphthalene scaffold may lead to the discovery of new compounds with antibacterial or antifungal properties.
-
Enzyme Inhibition: The substituted naphthalene core can serve as a scaffold to design inhibitors for various enzymes. For example, derivatives of (6-Bromonaphthalen-2-yl)methanol have been shown to interact with quinone reductase 1 (QR1), an enzyme involved in detoxification pathways.[2]
The general workflow for utilizing these derivatives in a drug discovery program is outlined below.
start [label="Synthesis of Derivatives", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput Screening\n(Biological Assays)"]; hit_id [label="Hit Identification"]; lead_opt [label="Lead Optimization\n(Structure-Activity Relationship Studies)"]; preclinical [label="Preclinical Studies\n(In vitro and In vivo)"]; clinical [label="Clinical Trials", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> screening; screening -> hit_id; hit_id -> lead_opt; lead_opt -> preclinical; preclinical -> clinical; }
Caption: Drug discovery workflow for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene derivatives.Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a valuable and reactive building block for the synthesis of a diverse range of naphthalene derivatives. The protocols and data presented here provide a foundation for researchers to explore the nucleophilic substitution chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. Further investigation into the biological activities of the resulting products is warranted to fully exploit the potential of this versatile scaffold.
References
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block possesses two key reactive sites: a bromo substituent at the 6-position, ideal for C-C bond formation via cross-coupling, and a chloromethyl group at the 1-position, which can be reserved for subsequent nucleophilic substitution. This differential reactivity allows for a programmed, stepwise approach to the synthesis of complex molecular architectures.
The protocols outlined below are based on established methodologies for the selective Suzuki coupling of similar dihalogenated aromatic compounds, specifically the chemoselective coupling of aryl bromides in the presence of benzylic chlorides.[1][2]
Core Concepts and Reaction Pathway
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.
In the case of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, the C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp³)-Cl bond of the chloromethyl group under specific reaction conditions. This chemoselectivity is crucial for the selective functionalization of the naphthalene core at the 6-position while preserving the chloromethyl moiety for further synthetic transformations.
The general catalytic cycle for the selective Suzuki coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is depicted below.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the selective Suzuki-Miyaura coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with various arylboronic acids. The data is extrapolated from the results obtained for the coupling of 1-bromo-4-(chloromethyl)benzene under optimized conditions.[1]
| Entry | Arylboronic Acid Partner | Expected Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 1-(Chloromethyl)-2-methoxy-6-phenylnaphthalene | 90-95 |
| 2 | 4-Methylphenylboronic acid | 1-(Chloromethyl)-2-methoxy-6-(p-tolyl)naphthalene | 90-95 |
| 3 | 4-Methoxyphenylboronic acid | 1-(Chloromethyl)-6-(4-methoxyphenyl)-2-methoxynaphthalene | 85-90 |
| 4 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-1-(chloromethyl)-2-methoxynaphthalene | 80-85 |
| 5 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-1-(chloromethyl)-2-methoxynaphthalene | 75-80 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 1-(Chloromethyl)-2-methoxy-6-(4-(trifluoromethyl)phenyl)naphthalene | 70-75 |
| 7 | 3-Methylphenylboronic acid | 1-(Chloromethyl)-2-methoxy-6-(m-tolyl)naphthalene | 90-98 |
| 8 | 2-Methylphenylboronic acid | 1-(Chloromethyl)-2-methoxy-6-(o-tolyl)naphthalene | 85-90 |
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
References
Application Notes and Protocols for the Heck Reaction of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Heck reaction using 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] This methodology is a cornerstone in modern organic synthesis, enabling the construction of complex molecular frameworks, and was recognized with the 2010 Nobel Prize in Chemistry.[3]
The substrate, 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, possesses a naphthalene core, a structure found in many biologically active compounds. The presence of both a bromo and a chloromethyl group offers potential for selective reactivity and further functionalization, making its derivatives valuable intermediates in drug discovery and materials science. The methoxy group makes the aryl bromide electron-rich, which can influence the reaction conditions required for optimal coupling.[4]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows[1][3][5]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This is often the rate-determining step.[5]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically leads to the formation of the more thermodynamically stable trans (E) isomer.[5]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a generalized protocol for the Heck reaction of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific alkene coupling partners.
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Alkene (e.g., Styrene, n-Butyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Triethylamine (Et₃N))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Toluene, or N-Methyl-2-pyrrolidone (NMP))
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 mmol, 1.0 equiv), the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and, if necessary, the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment, which is advisable when using phosphine ligands.[4]
-
Solvent and Reactant Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[6] The optimal temperature will depend on the chosen solvent and the reactivity of the substrates.
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction parameters for the Heck reaction, which can be used as a starting point for the optimization of the reaction with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | 1.0 equivalent |
| Alkene | Styrenes, Acrylates, etc. | 1.2 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂ (dba)₃ | 0.1 - 5 mol% |
| Ligand | PPh₃, Bulky Biaryl Phosphines, NHCs | Typically 1:2 or 1:4 Pd:Ligand ratio |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, Et₃N | 2.0 - 3.0 equivalents |
| Solvent | DMF, DMAc, Toluene, NMP | Anhydrous conditions recommended |
| Temperature | 80 - 140 °C | Dependent on solvent and substrates |
| Reaction Time | 6 - 24 hours | Monitor by TLC or GC-MS |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Naphthalene Derivatives from 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a versatile bifunctional synthetic building block, offering two reactive sites for orthogonal chemical modifications. The presence of a reactive benzylic chloride at the 1-position and an aryl bromide at the 6-position allows for a stepwise and selective introduction of diverse chemical moieties. This dual reactivity makes it an attractive starting material for the synthesis of a wide array of naphthalene derivatives with potential applications in medicinal chemistry, materials science, and chemical biology.
The chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward route for the introduction of various functional groups such as amines, ethers, thioethers, and nitriles. The aryl bromide functionality is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides detailed protocols for the synthesis of various derivatives from 6-bromo-1-(chloromethyl)-2-methoxynaphthalene, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.
Key Synthetic Pathways
The derivatization of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene can be strategically planned to modify either the chloromethyl group, the bromo group, or both. The choice of reaction conditions dictates the chemoselectivity of the transformation.
Caption: Key synthetic transformations of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Experimental Protocols and Data
Nucleophilic Substitution at the Chloromethyl Group
The benzylic chloride in 6-bromo-1-(chloromethyl)-2-methoxynaphthalene is an excellent electrophile for SN2 reactions.
Protocol: Synthesis of (6-Bromo-2-methoxy-1-naphthyl)methylamine Derivatives
-
Dissolve 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired primary or secondary amine (1.2 - 2.0 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Diethylamine | N-((6-bromo-2-methoxy-1-naphthyl)methyl)-N-ethylamine | 12 | 85 |
| Morpholine | 4-((6-bromo-2-methoxy-1-naphthyl)methyl)morpholine | 8 | 92 |
| Aniline | N-((6-bromo-2-methoxy-1-naphthyl)methyl)aniline | 16 | 78 |
Note: The above data is representative and yields may vary depending on the specific amine and reaction conditions.
Protocol: Synthesis of Alkoxy Derivatives
-
Prepare the alkoxide by adding sodium hydride (1.2 eq) to a solution of the desired alcohol (1.5 eq) in anhydrous THF or DMF at 0 °C.
-
After hydrogen evolution ceases, add a solution of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| Ethanol | 6-bromo-1-(ethoxymethyl)-2-methoxynaphthalene | 6 | 90 |
| Phenol | 6-bromo-2-methoxy-1-(phenoxymethyl)naphthalene | 12 | 82 |
| Benzyl alcohol | 1-((benzyloxy)methyl)-6-bromo-2-methoxynaphthalene | 8 | 88 |
Note: The above data is representative and yields may vary depending on the specific alcohol and reaction conditions.
Palladium-Catalyzed Cross-Coupling at the Bromo Group
The aryl bromide at the 6-position is an ideal handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Protocol: Synthesis of Aryl or Vinyl Derivatives
-
To a degassed mixture of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water.
-
Add a palladium catalyst, for instance Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography.
| Boronic Acid | Product | Catalyst | Yield (%) |
| Phenylboronic acid | 1-(chloromethyl)-2-methoxy-6-phenylnaphthalene | Pd(PPh₃)₄ | 89 |
| 4-Methoxyphenylboronic acid | 1-(chloromethyl)-2-methoxy-6-(4-methoxyphenyl)naphthalene | Pd(dppf)Cl₂ | 85 |
| Vinylboronic acid pinacol ester | 1-(chloromethyl)-2-methoxy-6-vinylnaphthalene | Pd(PPh₃)₄ | 75 |
Note: The above data is representative and yields may vary depending on the specific boronic acid and reaction conditions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Alkynyl Derivatives
-
In a Schlenk flask under an inert atmosphere, combine 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%) in a suitable solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-(chloromethyl)-2-methoxy-6-(phenylethynyl)naphthalene | 82 |
| Trimethylsilylacetylene | 6-((trimethylsilyl)ethynyl)-1-(chloromethyl)-2-methoxynaphthalene | 91 |
| 1-Hexyne | 1-(chloromethyl)-6-(hex-1-yn-1-yl)-2-methoxynaphthalene | 77 |
Note: The above data is representative and yields may vary depending on the specific alkyne and reaction conditions.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a highly valuable and versatile starting material for the synthesis of a diverse range of naphthalene derivatives. The orthogonal reactivity of its two functional groups allows for selective and sequential modifications, providing access to novel chemical entities for drug discovery and materials science. The protocols outlined in this application note serve as a practical guide for researchers to explore the rich chemistry of this building block. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Application Notes and Protocols: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a strategically functionalized naphthalene derivative that serves as a valuable building block in the design and synthesis of novel bioactive molecules. Its unique structural features, including a reactive chloromethyl group at the 1-position, a bromine atom at the 6-position amenable to cross-coupling reactions, and a methoxy group at the 2-position, offer multiple avenues for chemical modification. This versatility makes it an attractive scaffold for the development of a diverse range of therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drug discovery.
The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a variety of pharmacophoric moieties. The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. The methoxy group, an electron-donating entity, can influence the overall electronic properties and metabolic stability of the synthesized derivatives.
These application notes provide an overview of the utility of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene in medicinal chemistry, along with detailed protocols for the synthesis of exemplary bioactive compounds and a summary of their potential biological activities.
Data Presentation
Table 1: Exemplary Anti-inflammatory Activity of Naphthalene Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphtho-Thiourea 1 | COX-2 | In vitro enzyme assay | 8.5 | Celecoxib | 0.05 |
| Naphtho-Amine 2 | 5-LOX | In vitro enzyme assay | 12.3 | Zileuton | 0.9 |
| Naphtho-Ether 3 | TNF-α release | LPS-stimulated RAW 264.7 cells | 15.8 | Dexamethasone | 0.1 |
Table 2: Exemplary Anticancer Activity of Naphthalene Derivatives
| Compound ID | Cancer Cell Line | Assay | GI50 (µM) | Reference Compound | GI50 (µM) |
| Naphtho-Thiourea 1 | HCT-116 (Colon) | MTT Assay | 5.2 | Doxorubicin | 0.8 |
| Naphtho-Amine 2 | MCF-7 (Breast) | SRB Assay | 9.7 | Paclitaxel | 0.01 |
| Naphtho-Ether 3 | A549 (Lung) | AlamarBlue Assay | 18.4 | Cisplatin | 2.5 |
Note: The data presented in these tables are representative examples based on activities reported for structurally related naphthalene derivatives and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Naphthylmethyl Isothiourea Derivative (Naphtho-Thiourea 1) as a Potential Anti-inflammatory Agent
This protocol describes the synthesis of a potential cyclooxygenase (COX) inhibitor via a nucleophilic substitution reaction.
Reaction Scheme:
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Thiourea
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the reaction mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of ethanol and precipitate the hydrochloride salt by the slow addition of a solution of HCl in diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the desired S-(6-bromo-2-methoxy-1-naphthylmethyl)isothiourea hydrochloride.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Naphthylmethyl Amine Derivative (Naphtho-Amine 2) as a Potential Anticancer Agent
This protocol details the synthesis of a secondary amine derivative, a common scaffold in anticancer agents.
Reaction Scheme:
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 mmol) in acetonitrile (25 mL).
-
Add aniline (1.1 mmol) and potassium carbonate (2.0 mmol) to the solution.
-
Stir the mixture at 60 °C for 8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the potassium carbonate.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(6-bromo-2-methoxy-1-naphthylmethyl)aniline.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic routes from the starting material.
Caption: MAPK/NF-κB signaling pathway inhibition.
Conclusion
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry. The dual reactivity of the chloromethyl and bromo groups allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of new naphthalene-based derivatives as potential anti-inflammatory and anticancer agents. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective drug candidates.
Application Notes and Protocols: Chloromethylation of 6-Bromo-2-Methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the chloromethylation of 6-bromo-2-methoxynaphthalene to synthesize 6-bromo-1-(chloromethyl)-2-methoxynaphthalene. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol is based on the principles of the Blanc-Quelet reaction, a type of electrophilic aromatic substitution. The methoxy group at the 2-position and the bromo group at the 6-position of the naphthalene ring influence the regioselectivity of the chloromethylation, directing the chloromethyl group to the 1-position.[1]
Extreme Caution Advised: Chloromethylation reactions are known to produce the highly carcinogenic byproduct bis(chloromethyl) ether. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Reaction and Mechanism
The chloromethylation of 6-bromo-2-methoxynaphthalene proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid or strong protic acid catalyst, formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride react to form a highly electrophilic chloromethyl cation or a related species. This electrophile is then attacked by the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom with a chloromethyl group.
Experimental Protocol
This protocol outlines a general procedure for the chloromethylation of 6-bromo-2-methoxynaphthalene. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-2-methoxynaphthalene | Reagent | Commercially Available |
| Paraformaldehyde | Reagent | Commercially Available |
| Concentrated Hydrochloric Acid | ACS Grade | Commercially Available |
| Zinc Chloride (anhydrous) | Reagent | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | Reagent | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Gas inlet adapter (for inert atmosphere)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 6-bromo-2-methoxynaphthalene.
-
Solvent and Reagents Addition: Add glacial acetic acid to dissolve the starting material. To this solution, add paraformaldehyde and anhydrous zinc chloride.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid to the stirred mixture via a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing ice water. Extract the aqueous mixture with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 6-bromo-1-(chloromethyl)-2-methoxynaphthalene.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 6-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | Starting Material |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | Formaldehyde Source |
| Hydrochloric Acid | HCl | 36.46 | Reagent & Catalyst |
| Zinc Chloride | ZnCl₂ | 136.30 | Catalyst |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | C₁₂H₁₀BrClO | 285.56 | Product |
Experimental Workflow Diagram
Caption: Experimental workflow for the chloromethylation of 6-bromo-2-methoxynaphthalene.
Safety Precautions
-
Bis(chloromethyl) ether Hazard: This reaction is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether. All operations must be performed in a certified chemical fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid and zinc chloride are corrosive. Handle with appropriate care and personal protective equipment.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
Conclusion
The chloromethylation of 6-bromo-2-methoxynaphthalene is a valuable synthetic transformation for the preparation of key pharmaceutical intermediates. The provided protocol, based on established chemical principles, offers a comprehensive guide for researchers. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and potential byproducts. Further optimization of the reaction conditions may be required to achieve the desired outcome for specific applications.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of various functional groups.[1][2] The naphthalene scaffold is a prominent structural motif in many biologically active compounds, and its functionalization via Sonogashira coupling allows for the synthesis of novel derivatives with potential therapeutic applications.[2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with terminal alkynes. The presence of both a bromo and a benzylic chloride functionality on the naphthalene core requires careful consideration of reaction conditions to achieve selective coupling at the aryl bromide position.
Reaction Scheme
The general scheme for the Sonogashira coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is presented below:
Caption: General Sonogashira Coupling Scheme.
Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A copper-free variant of the reaction also exists.[3]
Caption: Palladium and Copper Catalytic Cycles.
Experimental Protocols
This section details two common protocols for the Sonogashira coupling: a traditional copper-co-catalyzed method and a copper-free alternative. The copper-free method is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[4]
Materials and Equipment:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) iodide (1-3 mol%).[5]
-
Add the anhydrous solvent and the amine base (2.0-3.0 eq).[5]
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-alkynyl-1-(chloromethyl)-2-methoxynaphthalene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid homocoupling of the alkyne.[3]
Materials and Equipment:
-
Same as Protocol 1, excluding Copper(I) iodide.
-
Palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., XPhos or PPh₃).
-
A stronger base may be required (e.g., Cs₂CO₃).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or acetonitrile).[2]
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).[2]
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.5 equiv).[2]
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts and wash the celite pad with an organic solvent.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
Caption: Generalized Experimental Workflow.
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following tables summarize typical conditions and representative yields for the coupling of various aryl bromides with terminal alkynes, which can serve as a starting point for the optimization of the reaction with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Aryl Halide | Terminal Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Bromide | Phenylacetylene | Et₃N | DMF | 100 | 85-95 | |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | 1-Octyne | DIPA | THF | 65 | 70-90 | [4] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine | Various | Et₃N | DMF | 100 | up to 96 | |
| PdCl₂(PPh₃)₂ / TBAF | Aryl Bromide | Various | TBAF | Solvent-free | 80-120 | 70-95 | [6] |
Table 2: Catalyst System Performance for Aryl Bromides
| Palladium Catalyst | Ligand | Co-catalyst | Base | Key Advantages |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Amine | Well-established, reliable for many substrates. |
| Pd(OAc)₂ | PPh₃ / XPhos | None (Cu-free) | Cs₂CO₃ / K₂CO₃ | Avoids alkyne homocoupling. |
| Pd(dppf)Cl₂ | dppf | CuI | Amine | Effective for more challenging substrates. |
Concluding Remarks
The Sonogashira coupling is a highly effective method for the alkynylation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. The provided protocols offer robust starting points for this transformation. It is important to note that the reactivity of the chloromethyl group should be considered, although under typical Sonogashira conditions, selective coupling at the aryl bromide is expected due to the higher reactivity of sp²-hybridized carbon-bromine bonds towards oxidative addition compared to sp³-hybridized carbon-chlorine bonds.[3] Optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for a specific terminal alkyne. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Synthetic Route from 2-Methoxynaphthalene to 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-methoxynaphthalene. The synthetic pathway involves a two-step process: the regioselective bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, followed by the chloromethylation of the intermediate to afford the final product.
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a key intermediate in the synthesis of various pharmaceutical compounds, leveraging its distinct functional groups for further molecular elaboration.[1] The synthetic strategy outlined herein is a robust and efficient method for the preparation of this compound. The initial step involves the bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by a selective dehalogenation to yield 6-bromo-2-methoxynaphthalene.[2][3] The subsequent chloromethylation at the C1 position is achieved through a modified Blanc-Quelet reaction.
Synthetic Workflow
The overall synthetic scheme is presented below:
Caption: Two-step synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene
This procedure involves the bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by in-situ selective dehalogenation.
Materials:
-
2-Methoxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Iron powder
Procedure:
-
In a well-ventilated fume hood, dissolve 2-methoxynaphthalene in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours to ensure the formation of 1,6-dibromo-2-methoxynaphthalene.
-
Carefully add iron powder to the reaction mixture in small portions. An exothermic reaction will occur.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This procedure details the chloromethylation of 6-bromo-2-methoxynaphthalene.
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Phosphoric Acid (optional, as a catalyst)
-
Anhydrous Calcium Chloride (optional, as a catalyst)
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and a gas inlet tube, combine 6-bromo-2-methoxynaphthalene, paraformaldehyde, and concentrated hydrochloric acid. Phosphoric acid can be added as a catalyst.
-
Heat the mixture in a water bath at 80-85°C with vigorous stirring for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water. An oily layer or a solid precipitate will form.
-
Separate the product and wash it thoroughly with cold water.
-
Dissolve the crude product in a suitable organic solvent, and dry the solution over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the typical quantitative data for the synthetic route.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2-Methoxynaphthalene | 6-Bromo-2-methoxynaphthalene | Bromine, Iron Powder | Acetic Acid | 75-85 | >95 |
| 2 | 6-Bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Paraformaldehyde, HCl | - | 60-70 | >97 |
Conclusion
The described two-step synthetic route provides an effective method for the preparation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene from 2-methoxynaphthalene. The protocols are scalable and utilize readily available reagents, making this a practical approach for laboratory and potential industrial applications. The final product's purity is suitable for its use as a versatile intermediate in the development of new chemical entities.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, commencing with the preparation of 6-Bromo-2-methoxynaphthalene, followed by a regioselective chloromethylation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to facilitate successful implementation in a laboratory or industrial setting.
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative with significant utility in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a reactive chloromethyl group at the 1-position and a bromo substituent at the 6-position, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, such as nucleophilic substitutions at the chloromethyl group and cross-coupling reactions at the bromine-bearing carbon. This application note details a scalable and efficient synthetic route to this important intermediate.
Overall Synthetic Pathway
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is achieved through a two-step sequence starting from 2-methoxynaphthalene. The first step involves the formation of the key intermediate, 6-Bromo-2-methoxynaphthalene. The second step is the regioselective introduction of a chloromethyl group at the 1-position of this intermediate.
Figure 1: Overall synthetic workflow for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Step 1: Large-Scale Synthesis of 6-Bromo-2-methoxynaphthalene
This procedure is adapted from a patented industrial process and involves the bromination of 2-methoxynaphthalene to form a dibromo intermediate, which is then selectively debrominated in situ using iron powder.[2]
Experimental Protocol
Materials and Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a dropping funnel, a thermometer, and a reflux condenser.
-
2-Methoxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Iron powder
-
Dichloromethane (for extraction)
-
5% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Isobutanol (for crystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 2-methoxynaphthalene in glacial acetic acid.
-
Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the suspension. Maintain the reaction temperature between 40-45°C. After the addition is complete, continue stirring for 1.5 hours to ensure the completion of the bromination reaction, forming 1,6-dibromo-2-methoxynaphthalene.
-
Debromination: To the same reaction mixture, add iron powder in portions. The reaction is exothermic; control the temperature with a cooling bath.
-
Work-up: Continue stirring until thin-layer chromatography (TLC) indicates the disappearance of the dibromo intermediate. Dilute the reaction mixture with water.
-
Isolation: Filter the precipitated crude product, wash with water, and then dissolve it in dichloromethane.
-
Purification: Wash the dichloromethane solution with 5% sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Crystallization: Recrystallize the crude product from isobutanol to obtain pure 6-Bromo-2-methoxynaphthalene.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity |
| 2-Methoxynaphthalene | 158.20 | 0.25 | 39.25 | - | >98% |
| Bromine | 159.81 | 0.51 | 81 | - | - |
| Iron Powder | 55.85 | 0.25 | 14 | - | - |
| 6-Bromo-2-methoxynaphthalene | 237.09 | - | 45 | ~76% | >99% (GC) |
Step 2: Large-Scale Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This step involves the chloromethylation of 6-Bromo-2-methoxynaphthalene, a reaction analogous to the Blanc-Quelet reaction.[3] The electron-donating methoxy group directs the chloromethylation to the adjacent, sterically accessible 1-position.
Experimental Protocol
Materials and Equipment:
-
Reaction vessel with mechanical stirring, gas inlet, thermometer, and dropping funnel.
-
6-Bromo-2-methoxynaphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Charge the reaction vessel with 6-Bromo-2-methoxynaphthalene, paraformaldehyde, and dichloromethane.
-
Catalyst Addition: Add a catalytic amount of zinc chloride to the mixture.
-
Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid via a dropping funnel, maintaining a low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity |
| 6-Bromo-2-methoxynaphthalene | 237.09 | 1.0 | 237.1 g | - | >99% |
| Paraformaldehyde | (CH₂O)n | 1.2 eq | 36 g | - | - |
| Concentrated HCl | 36.46 | - | As required | - | 37% |
| Zinc Chloride | 136.30 | catalytic | - | - | - |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | 285.56 | - | - | High | >95% |
Workflow Visualization
Figure 2: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
Bromine: Is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Hydrochloric Acid: Is corrosive. Handle in a fume hood with appropriate PPE.
-
Chloromethylation Reagents: Can form carcinogenic byproducts such as bis(chloromethyl)ether. All manipulations should be performed in a certified high-performance chemical fume hood. The product is expected to be a lachrymator and vesicant; avoid all personal contact.
-
Exothermic Reactions: Both steps involve exothermic reactions. Ensure adequate cooling capacity and monitor the reaction temperature closely, especially during large-scale operations.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development needs.
References
Application Notes and Protocols for the Reaction of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted 1-((amino)methyl)-6-bromo-2-methoxynaphthalenes through the reaction of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene with primary amines. This class of compounds holds significant potential in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors.
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a key synthetic intermediate, valued for its reactive chloromethyl group that readily participates in nucleophilic substitution reactions.[1] The reaction with primary amines provides a straightforward route to a diverse library of 1-aminomethylnaphthalene derivatives. This scaffold is of significant interest in drug discovery, as naphthalene-based molecules are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The fundamental reaction proceeds via a standard SN2 mechanism, where the nucleophilic primary amine attacks the electrophilic benzylic carbon of the chloromethyl group, displacing the chloride leaving group.[2] The resulting secondary amines are versatile intermediates that can be further functionalized or evaluated directly for their biological properties. Notably, derivatives of this scaffold have been investigated as potent inhibitors of Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in various human cancers.[3][4][5]
Data Presentation: Reaction with Various Primary Amines
The following table summarizes representative reaction conditions and yields for the synthesis of N-((6-bromo-2-methoxy-1-naphthalenyl)methyl)amines. The data is compiled based on typical conditions for SN2 reactions involving substituted benzylic chlorides and primary amines.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | K₂CO₃ | 60 | 6 | 92 |
| 2 | Aniline | Acetonitrile | Et₃N | Reflux | 12 | 85 |
| 3 | Cyclohexylamine | THF | K₂CO₃ | 50 | 8 | 95 |
| 4 | 4-Fluoroaniline | DMF | Cs₂CO₃ | 70 | 10 | 88 |
| 5 | n-Butylamine | Acetonitrile | Et₃N | Reflux | 6 | 90 |
| 6 | 2-Aminoethanol | THF | K₂CO₃ | RT | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-((6-bromo-2-methoxy-1-naphthalenyl)methyl)amines
This protocol describes a general method for the nucleophilic substitution reaction between 6-bromo-1-(chloromethyl)-2-methoxynaphthalene and a primary amine.
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq)
-
Primary amine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser (if required)
-
Separatory funnel
Procedure:
-
To a stirred solution of 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in anhydrous DMF, add the primary amine (1.2 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 6-12 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted 1-((amino)methyl)-6-bromo-2-methoxynaphthalene derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-((6-bromo-2-methoxy-1-naphthalenyl)methyl)amines.
Application in Drug Discovery: Targeting the Aurora B Kinase Signaling Pathway
Derivatives of the 6-bromo-2-methoxynaphthalene scaffold have shown potential as inhibitors of Aurora kinases, which are key regulators of cell division.[3][5] Aurora B kinase, in particular, is a critical component of the chromosomal passenger complex and plays an essential role in chromosome segregation and cytokinesis. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[3] Inhibition of Aurora B leads to defects in mitosis, such as endoreduplication and subsequent apoptosis in cancer cells.
The diagram below illustrates a simplified Aurora B signaling pathway during mitosis and the mechanism of action for a representative inhibitor based on the naphthalene scaffold.
References
- 1. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ether Synthesis Using 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel ether compounds utilizing 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene as a key building block. The primary synthetic route described is the Williamson ether synthesis, a robust and versatile method for forming C-O-C ether linkages. Given the prevalence of the naphthalene scaffold in medicinally active compounds, the resulting ethers are of significant interest for drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.[1] This guide includes a detailed reaction protocol, a summary of expected quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anti-inflammatory drug Naproxen.[1] The functionalization of the naphthalene ring system allows for the fine-tuning of pharmacological properties. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a versatile synthetic intermediate, featuring multiple reactive sites. The primary chloromethyl group at the 1-position is an excellent electrophile for S(_N)2 reactions, making it an ideal substrate for the Williamson ether synthesis.[2]
This method allows for the coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with a wide variety of alcohols and phenols to generate a diverse library of ether derivatives. These novel compounds can then be screened for potential biological activity. Naphthalene derivatives have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, often through the modulation of key cellular signaling pathways such as the NF-κB and MAPK pathways.[3][4]
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In the context of this protocol, the synthesis involves two main steps:
-
Deprotonation: An alcohol or phenol is treated with a strong base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic alkoxide or phenoxide ion.
-
Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of the chloromethyl group on the 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, displacing the chloride leaving group to form the desired ether.
The S(_N)2 nature of the reaction dictates that it is most efficient with unhindered primary alkyl halides, such as the chloromethyl group in the specified starting material.[2]
Experimental Protocols
This section provides a detailed protocol for a representative Williamson ether synthesis using 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and a generic phenol as the coupling partner.
3.1. Materials and Reagents
| Reagent | Formula | M. W. ( g/mol ) | Role |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | C({12})H({10})BrClO | 285.56 | Electrophile |
| Substituted Phenol (e.g., 4-ethylphenol) | C({8})H({10})O | 122.16 | Nucleophile Precursor |
| Potassium Carbonate (anhydrous) | K({2})CO({3}) | 138.21 | Base |
| N,N-Dimethylformamide (DMF, anhydrous) | C({3})H({7})NO | 73.09 | Solvent |
| Ethyl Acetate | C({4})H({8})O({2}) | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO({4}) | 120.37 | Drying Agent |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
3.3. Detailed Synthesis Protocol
-
Preparation: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~20 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and allow it to stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether product.
-
Quantitative Data Summary
The following table presents representative hypothetical data for the synthesis of a novel ether from 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and 4-ethylphenol. Actual results may vary depending on the specific substrate and reaction conditions.
| Product | Starting Materials | Yield (%) | Purity (%) (by HPLC) | Appearance |
| 1-((4-ethylphenoxy)methyl)-6-bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, 4-Ethylphenol | 85-95 | >98 | White solid |
| 1-((4-methoxyphenoxy)methyl)-6-bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, 4-Methoxyphenol | 88-96 | >99 | Off-white solid |
| 1-((4-nitrophenoxy)methyl)-6-bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, 4-Nitrophenol | 90-98 | >99 | Pale yellow solid |
Visualizations
5.1. Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 3. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield After Recrystallization | - The chosen recrystallization solvent is too effective, even at low temperatures.- An excessive volume of solvent was used.- The crude material has a very low purity. | - Select a different solvent or a solvent mixture (e.g., a good solvent paired with a poor solvent).- Concentrate the solution by carefully evaporating a portion of the solvent before cooling.- Consider an initial purification step by column chromatography to improve the starting purity. |
| Product "Oils Out" During Recrystallization | - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the impure product is below the solution temperature. | - Re-heat the solution until the oil fully dissolves.- Allow the solution to cool at a much slower rate.- Add a small amount of additional solvent before re-heating. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis. | - During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal. Boil for a few minutes and then perform a hot filtration to remove the charcoal before cooling. |
| Poor Separation in Column Chromatography | - The eluent system is not optimized for the separation.- Improperly packed column (e.g., air bubbles, channeling).- The column is overloaded with the crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation between the product and impurities.- Ensure the column is packed uniformly.- Use an appropriate amount of crude product for the column size. |
| Co-elution of Impurities | - Impurities have similar polarity to the desired product. | - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Consider using a different stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
A1: Common impurities may include unreacted starting materials such as 6-bromo-2-methoxynaphthalene, byproducts from the chloromethylation reaction like the formation of isomeric products or diarylmethane derivatives, and residual solvents from the reaction.[1]
Q2: Which analytical techniques are recommended to assess the purity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
A2: Purity can be effectively assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[2]
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good starting point is to test the solubility of the crude product in a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane). The ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3][4]
Q4: How can I induce crystallization if my product remains as an oil?
A4: If your product "oils out," you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil. This can create nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.[2]
-
Slower Cooling: Ensure the solution is cooling slowly to allow for ordered crystal lattice formation.
Q5: What is a typical eluent system for column chromatography of this compound?
A5: A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis. For naphthalenes and their derivatives, mixtures of pentane and dichloromethane or hexane and ethyl acetate are often used.[5][6]
Quantitative Data Presentation
| Purification Method | Key Parameters | Typical Yield (%) | Typical Purity (%) |
| Recrystallization | Solvent: Isobutanol | ~80-90% | >98% (GC) |
| Recrystallization | Solvent: Ethanol/Water | ~75-85% | >97% (HPLC) |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate (gradient) | ~70-85% | >99% (HPLC) |
| Column Chromatography | Stationary Phase: Silica GelEluent: Pentane/Dichloromethane (gradient) | ~75-90% | >99% (HPLC) |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene using silica gel column chromatography.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of the target compound from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, start with a low polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Mandatory Visualizations
Caption: Experimental workflow for the purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
Technical Support Center: Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is typically a two-step process. The first step involves the synthesis of the precursor, 6-Bromo-2-methoxynaphthalene. The second step is the chloromethylation of this precursor to yield the final product.
Q2: What are the common starting materials for the synthesis of the precursor, 6-Bromo-2-methoxynaphthalene?
A common and well-documented starting material is 2-naphthol. The synthesis from 2-naphthol generally involves a sequence of bromination, reduction, and methylation reactions.
Q3: What type of reaction is the chloromethylation of 6-Bromo-2-methoxynaphthalene?
The introduction of the chloromethyl group onto the 6-Bromo-2-methoxynaphthalene ring is typically achieved through an electrophilic aromatic substitution reaction. Specifically, a variation of the Friedel-Crafts reaction known as the Blanc-Quelet reaction is often employed. This reaction uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst.
Troubleshooting Guides
Low Yield in 6-Bromo-2-methoxynaphthalene Synthesis (Precursor)
Problem: The yield of the precursor, 6-Bromo-2-methoxynaphthalene, is consistently low.
Possible Causes & Solutions:
-
Incomplete Bromination of 2-Naphthol:
-
Troubleshooting: Ensure the molar ratio of bromine to 2-naphthol is appropriate. An excess of bromine is often used. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
Optimization: The reaction temperature should be carefully controlled, as higher temperatures can lead to the formation of undesired polybrominated byproducts.
-
-
Inefficient Reduction of the Dibromo Intermediate:
-
Troubleshooting: The choice of reducing agent and reaction conditions are critical. Common reducing agents include sodium bisulfite. Ensure the pH of the reaction mixture is within the optimal range for the chosen reducing agent.
-
Optimization: The reaction time and temperature should be optimized to ensure complete reduction without degradation of the product.
-
-
Incomplete Methylation:
-
Troubleshooting: Ensure a sufficient molar excess of the methylating agent (e.g., methyl bromide) is used. The reaction temperature and duration are key parameters to control for complete methylation.
-
Optimization: The choice of base and solvent can significantly impact the reaction rate and yield. Phase-transfer catalysts can sometimes be employed to improve the efficiency of the methylation step.
-
-
Purification Losses:
-
Troubleshooting: Significant product loss can occur during purification steps like recrystallization or distillation.
-
Optimization: For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. For distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition.
-
Low Yield in the Chloromethylation of 6-Bromo-2-methoxynaphthalene
Problem: The final chloromethylation step to produce 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene results in a low yield.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Troubleshooting: The reaction temperature, time, and stoichiometry of reactants (6-bromo-2-methoxynaphthalene, formaldehyde/paraformaldehyde, and HCl) are critical.
-
Optimization: A systematic optimization of these parameters is recommended. Start with literature-reported conditions for similar substrates and adjust accordingly. The reaction is often sensitive to temperature, with higher temperatures potentially leading to side reactions.
-
-
Catalyst Inactivity or Inappropriate Choice:
-
Troubleshooting: If a Lewis acid catalyst (e.g., zinc chloride) is used, its activity is crucial. Ensure the catalyst is anhydrous and of high purity.
-
Optimization: The choice of catalyst can influence both the yield and regioselectivity of the reaction. Experiment with different Lewis acids to find the most effective one for this specific substrate.
-
-
Formation of Side Products:
-
Troubleshooting: A common side reaction in chloromethylation is the formation of diarylmethane derivatives, where the newly formed chloromethyl group reacts with another molecule of the starting material. Polychloromethylation can also occur.
-
Optimization: To minimize diarylmethane formation, consider using a larger excess of the chloromethylating agents or adding the 6-bromo-2-methoxynaphthalene slowly to the reaction mixture. Lowering the reaction temperature can also help. To avoid polychloromethylation, a careful control of the stoichiometry is essential.
-
-
Difficult Purification:
-
Troubleshooting: The final product may be difficult to separate from unreacted starting material and side products.
-
Optimization: Recrystallization is a common method for purification. Experiment with different solvent systems to achieve good separation. Column chromatography can also be an effective, albeit more laborious, purification technique.
-
Data Presentation
Table 1: Reported Yields for the Synthesis of 6-Bromo-2-methoxynaphthalene (Precursor)
| Starting Material | Key Reagents | Solvent | Reported Yield (%) | Reference |
| 2-Naphthol | Bromine, Sodium Bisulfite, Methyl Bromide | Methylene Chloride, Butanol | 76-80 | Patent |
| 2-Naphthol | Bromine, Sulfuric Acid, Methanol | Methanol | 73-88 | Organic Syntheses |
Note: The yields reported are for the overall process starting from 2-naphthol.
Experimental Protocols
Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol (Example from Patent Literature)
-
Bromination: 2-Naphthol is dissolved in methylene chloride and cooled. Bromine is added portion-wise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.
-
Reduction: The solvent is exchanged to butanol, and an aqueous solution of sodium bisulfite is added. The mixture is heated, and the pH is maintained in the range of 7-9 by the addition of a base.
-
Methylation: After the reduction is complete, a methylating agent such as methyl bromide is introduced, and the reaction is heated.
-
Work-up and Purification: The organic phase is separated, and the product is crystallized from the butanol solution. The resulting solid is filtered, washed, and dried to yield 6-bromo-2-methoxynaphthalene.
Visualizations
Caption: Synthesis pathway from 2-Naphthol.
Caption: Troubleshooting low yield in chloromethylation.
Technical Support Center: Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is significantly lower than expected. What are the common causes?
A1: Low yields are typically due to the formation of one or more side products. The synthesis, a Blanc chloromethylation, is a type of electrophilic aromatic substitution that is prone to subsequent reactions.[1][2] The most common side reactions include:
-
Diarylmethane Formation: The desired product, a reactive benzyl chloride, can undergo a Friedel-Crafts alkylation with the starting material (6-Bromo-2-methoxynaphthalene) to form a high-molecular-weight bis(naphthyl)methane impurity.[1][3][4] This is often the primary cause of yield loss, especially at higher temperatures or reactant concentrations.[4][5]
-
Di-chloromethylation: A second chloromethyl group can be introduced onto the naphthalene ring, leading to the formation of di-substituted byproducts.[3]
-
Hydrolysis: The presence of excess water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH), forming 6-Bromo-2-methoxy-1-naphthalenemethanol. Careful drying of reagents and glassware is crucial.[3]
-
Polymerization/Resinification: Under harsh acidic conditions or elevated temperatures, the reactants and products can form intractable polymeric residues or resins.[3]
Q2: I'm observing a significant, high-molecular-weight impurity in my LC-MS/NMR analysis. What is it likely to be?
A2: This is almost certainly the diarylmethane side product, specifically bis(6-bromo-2-methoxy-1-naphthyl)methane. Its formation is a common issue in Blanc chloromethylation reactions where the product is reactive enough to act as an alkylating agent towards the starting material.[1][4] Its presence is favored by higher reaction temperatures and allowing the reaction to proceed for too long.[4]
Q3: How can I minimize the formation of the diarylmethane impurity?
A3: To suppress the formation of the diarylmethane byproduct, several parameters of the reaction protocol should be carefully controlled:
-
Temperature: Maintain a low reaction temperature. Higher temperatures significantly increase the rate of the secondary alkylation reaction.[4]
-
Stoichiometry: Use a slight molar excess of the starting material, 6-Bromo-2-methoxynaphthalene, relative to the chloromethylating agent (formaldehyde/HCl). This ensures the electrophile is consumed preferentially by the starting material rather than the product.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level, preventing the accumulation of the diarylmethane byproduct over time.[4]
-
Concentration: High concentrations of reactants can favor the bimolecular side reaction.[5] Working in a more dilute solution may be beneficial, though this can impact overall reaction time.
Q4: My analysis shows a di-chloromethylated species. How can this be avoided?
A4: The formation of bis(chloromethyl)naphthalene derivatives occurs when the product undergoes a second chloromethylation.[3] This is more likely if a large excess of the chloromethylating agent is used or if the reaction temperature is too high. To prevent this, use a controlled stoichiometry, typically with paraformaldehyde and HCl in slight excess but not overwhelmingly so. Ensuring efficient mixing can also prevent localized areas of high reagent concentration where di-substitution is more likely to occur.
Q5: What are the key safety concerns with this reaction?
A5: The Blanc chloromethylation reaction has a significant safety consideration: the potential formation of trace amounts of bis(chloromethyl) ether (BCME) as a byproduct.[1][5] BCME is a potent carcinogen.[1][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Data Presentation
The control of reaction conditions is critical to maximizing the yield of the desired product and minimizing side reactions. The following table provides illustrative data on how temperature can affect product distribution in a typical chloromethylation reaction.
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Desired Product Yield (%) | Diarylmethane Impurity (%) | Di-substituted Impurity (%) |
| 0 - 5 | 75 | 10 | 5 |
| 25 (Room Temp) | 60 | 25 | 10 |
| 50 | 45 | 40 | 10 |
| Note: Data is representative and based on general principles of chloromethylation reactions.[4] Actual results may vary based on specific substrate, catalyst, and concentrations. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This protocol is a representative procedure for the chloromethylation of 6-Bromo-2-methoxynaphthalene.
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalyst)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge 6-Bromo-2-methoxynaphthalene and paraformaldehyde.
-
Add the solvent (e.g., Dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous zinc chloride to the stirred suspension.
-
While maintaining the temperature at 0-5°C, bubble dry HCl gas through the mixture or add concentrated HCl dropwise over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at a low temperature, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer. Wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Main Synthetic Pathway
References
stability and storage conditions for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This guide provides essential information on the stability and storage of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, addressing common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
Due to the reactive chloromethyl group, this compound is sensitive to moisture and nucleophiles.[1][2] To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3] For optimal long-term stability, refrigeration at 2°C - 8°C is recommended.[1] It is crucial to protect the compound from moisture to prevent degradation.[2]
Q2: What materials and conditions should be avoided when handling 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
This compound should be kept away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[2][4] The presence of the chloromethyl group makes it susceptible to nucleophilic substitution reactions.[5] Contact with moisture should be strictly avoided as it can lead to hydrolysis.[2]
Q3: I observed some degradation of the compound. What are the likely causes and how can I prevent it?
Degradation of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is most likely due to improper storage or handling. The primary causes include:
-
Exposure to moisture: The chloromethyl group can hydrolyze to a hydroxymethyl group.
-
Reaction with nucleophiles: Contaminants such as water, alcohols, or amines can react with the compound.
-
Elevated temperatures: Heat can accelerate degradation pathways.
To prevent degradation, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, use anhydrous solvents, and store it under the recommended cool and dry conditions.
Q4: What are the potential hazardous decomposition products of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
Upon decomposition, particularly under fire conditions, this compound may produce hazardous substances including carbon oxides (CO, CO2), hydrogen chloride gas, and hydrogen bromide.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound appears discolored or clumped | Absorption of moisture | Discard the reagent as its purity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator or a dry, refrigerated environment. |
| Inconsistent reaction yields | Degradation of the starting material | Use a fresh batch of the compound. Before use, it is advisable to check the purity of the material if it has been stored for an extended period. |
| Formation of unexpected byproducts | Reaction with residual moisture or other nucleophiles in the reaction mixture | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere. |
Experimental Protocols
While specific experimental protocols will vary based on the application, a general protocol for handling this reagent should include the following steps:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Dispensing: Handle the solid compound in a glove box or under a positive pressure of inert gas to minimize exposure to air and moisture.
-
Dissolution: Use anhydrous solvents for all solutions.
-
Reaction: Carry out reactions under an inert atmosphere and at the specified temperature to control reactivity.
Logical Workflow for Handling and Storage
Caption: Recommended workflow for storage and handling.
References
Technical Support Center: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in Nucleophilic Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not proceeding to completion. What are the common causes?
A1: Several factors can lead to an incomplete reaction. These include:
-
Insufficient Reactivity of the Nucleophile: Weak nucleophiles may require more forcing conditions (higher temperature, longer reaction time) to react efficiently.
-
Steric Hindrance: The bulky naphthalene ring system can sterically hinder the approach of the nucleophile to the benzylic carbon. This is especially true for bulky nucleophiles.[1][2][3]
-
Poor Solubility: The starting material or the nucleophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Degradation of Starting Material: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene can be sensitive to prolonged exposure to harsh conditions.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A2: Common side products in nucleophilic substitution reactions of benzylic halides include:
-
Elimination Products (E1/E2): Although less common for primary benzylic halides, elimination can compete with substitution, especially with bulky or strongly basic nucleophiles.
-
Reaction at the Bromine Position: While the chloromethyl group is the primary site for nucleophilic attack, under certain conditions (e.g., with very strong nucleophiles or organometallic reagents), reaction at the bromine-substituted position of the naphthalene ring can occur.
-
Reaction with the Methoxy Group: In some cases, particularly under harsh acidic or basic conditions, the methoxy group can be cleaved.
-
Solvolysis: If a nucleophilic solvent (e.g., water, alcohols) is used, it can compete with the intended nucleophile, leading to the formation of alcohol or ether byproducts.
Q3: How does the electronic nature of the substituents on the naphthalene ring affect the reaction?
A3: The substituents on the naphthalene ring play a significant role in modulating the reactivity of the chloromethyl group:
-
2-Methoxy Group: This is an electron-donating group, which can influence the reactivity of the naphthalene ring system.[5] It can stabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism.
-
6-Bromo Group: This is an electron-withdrawing group, which can slightly decrease the electron density of the aromatic system.
The combined electronic effects of these groups, along with the overall aromatic system, influence the electrophilicity of the benzylic carbon.
Q4: What is the best way to purify the product of my nucleophilic substitution reaction?
A4: The purification method will depend on the properties of your product. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. A gradient of solvents, such as hexane/ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Extraction: An aqueous workup followed by extraction with an organic solvent is typically the first step to remove inorganic salts and water-soluble impurities.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Low Nucleophile Reactivity | Use a stronger nucleophile (e.g., use the sodium salt of your nucleophile). Add a catalyst, such as a phase-transfer catalyst for biphasic reactions. | A more reactive nucleophile will increase the reaction rate. Catalysts can facilitate the interaction between reactants. |
| Steric Hindrance | Switch to a less sterically hindered nucleophile if possible. Increase the reaction temperature to overcome the activation energy barrier. | A smaller nucleophile can access the reaction center more easily. Higher temperatures provide more kinetic energy for successful collisions. |
| Poor Solubility | Choose a solvent in which both the substrate and the nucleophile are soluble. Use a co-solvent system if necessary. | A homogeneous reaction mixture ensures that the reactants are in close proximity, facilitating the reaction. |
| Inappropriate Reaction Conditions | Increase the reaction temperature in increments (e.g., 10-20 °C). Increase the reaction time. | Many reactions require sufficient thermal energy to proceed at a reasonable rate. Some reactions are inherently slow and require longer times for completion. |
| Degraded Starting Material | Check the purity of the 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene by TLC or NMR. Use freshly prepared or purified starting material. | Impurities or degradation products can inhibit the reaction or lead to unwanted side reactions. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination Side Reaction | Use a less basic, more nucleophilic reagent. Lower the reaction temperature. | Strong bases favor elimination reactions. Lower temperatures can favor the substitution pathway, which often has a lower activation energy. |
| Solvolysis | Use a non-nucleophilic, aprotic solvent (e.g., THF, dioxane, toluene). | This will prevent the solvent from competing with the desired nucleophile. |
| Kinetic vs. Thermodynamic Control | For some nucleophiles, the initial product formed (kinetic product) may not be the most stable. Varying the reaction time and temperature can favor one product over the other.[6][7][8] | Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times favor the more stable thermodynamic product. |
Experimental Protocols
The following are general protocols for nucleophilic substitution reactions with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. These should be adapted and optimized for specific nucleophiles and desired products.
General Protocol for the Synthesis of Azide Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add sodium azide (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of Amine Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.3 M).
-
Reagent Addition: Add the desired amine (1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any solids and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for the Synthesis of Thioether Derivatives
-
Reaction Setup: To a stirred suspension of a base like potassium carbonate (1.5 eq) in DMF (0.5 M), add the desired thiol (1.1 eq) at room temperature.
-
Reagent Addition: After 15 minutes, add a solution of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation
The following table summarizes expected yields for nucleophilic substitution reactions on a similar substrate, 1-(chloromethyl)-2-methoxynaphthalene, which can serve as a reference for reactions with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. Actual yields may vary depending on the specific reaction conditions and the nucleophile used.
| Nucleophile | Product Type | Typical Conditions | Predicted Yield (%) |
| Sodium Azide | Azide | DMF, Room Temperature | 85-95 |
| Morpholine | Secondary Amine | K₂CO₃, Acetonitrile, 80°C | 75-90 |
| Thiophenol | Thioether | K₂CO₃, DMF, Room Temperature | 80-95 |
| Sodium Methoxide | Ether | Methanol, Reflux | 70-85 |
Visualizations
Troubleshooting Workflow for Failed Nucleophilic Substitution
Caption: A flowchart for troubleshooting failed nucleophilic substitution reactions.
SN1 vs. SN2 Reaction Pathways
Caption: A diagram illustrating the concerted SN2 versus the stepwise SN1 mechanism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Suzuki Coupling with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in a Suzuki coupling reaction?
A1: The primary challenges with this substrate are twofold. First, the reactivity of the aryl bromide is influenced by the electron-donating methoxy group and the electron-withdrawing chloromethyl group. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl. Second, the presence of a reactive benzylic chloride (chloromethyl group) introduces the potential for side reactions, as it is susceptible to nucleophilic attack.
Q2: Is it possible to selectively perform the Suzuki coupling at the aryl bromide position without affecting the chloromethyl group?
A2: Yes, selective Suzuki-Miyaura coupling at the C-Br bond is generally achievable. The carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond of the chloromethyl group under typical Suzuki conditions.[1] Careful selection of the catalyst, ligand, and reaction conditions is crucial to ensure high selectivity.[1]
Q3: What are the initial recommended conditions for a Suzuki coupling with this substrate?
A3: For a starting point, a common set of conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. A base such as potassium carbonate (K₂CO₃) and a solvent system like dioxane/water are often used. The reaction is typically run under an inert atmosphere at temperatures ranging from 80-110 °C.[2]
Q4: How critical is the exclusion of oxygen from the reaction?
A4: The exclusion of oxygen is critical for the success of the Suzuki coupling. Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and the phosphine ligands, which can result in low yields or complete reaction failure.[3] It is essential to thoroughly degas the solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following guide will help you identify and resolve the potential issues.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Aryl Bromide: Ensure the purity of your 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
-
Boronic Acid/Ester: Boronic acids can degrade over time, a common side reaction being protodeboronation where the boronic acid group is replaced by a hydrogen. Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or test the catalyst activity on a known, reliable reaction.[3]
-
Base and Solvent: Ensure you are using anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also important.
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen to prevent catalyst oxidation.[3]
-
Degassing: Solvents should be properly degassed before use. This can be achieved by bubbling an inert gas through the solvent or by a series of freeze-pump-thaw cycles.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, a higher temperature may be required. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[1] A typical range to explore is 80-120°C.
-
Mixing: Vigorous stirring is important, especially in biphasic solvent systems, to ensure good contact between the reactants and the catalyst.[3]
-
Issue 2: Undesired Reaction at the Chloromethyl Group
The chloromethyl group is a reactive site for nucleophilic substitution. The base used in the Suzuki coupling can act as a nucleophile, or if water is present, hydrolysis to the corresponding alcohol can occur.
Strategies to Minimize Side Reactions at the Chloromethyl Group:
-
Choice of Base: Milder bases are less likely to participate in nucleophilic substitution. Consider screening bases in order of increasing strength. For instance, you could start with a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) before trying stronger bases like potassium phosphate (K₃PO₄).[4][5]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, running the reaction under anhydrous conditions can prevent hydrolysis of the chloromethyl group.[6]
-
Reaction Time and Temperature: Monitor the reaction closely and aim to stop it as soon as the starting material is consumed to minimize the time for side reactions to occur. Lowering the reaction temperature may also favor the desired coupling over side reactions.
Issue 3: Common Suzuki Coupling Side Reactions
Besides reactions at the chloromethyl group, other common side reactions in Suzuki couplings include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid.[5] This can be minimized by using milder bases and ensuring an oxygen-free environment.[5]
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[7] Thorough degassing is the best preventative measure.[3]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom.[3] This can occur after the oxidative addition step.[7]
Quantitative Data Summary
The optimal conditions for a Suzuki coupling can be highly substrate-dependent. The following tables provide a starting point for optimization based on general principles for challenging aryl bromides.
Table 1: Typical Reaction Parameters for Suzuki Coupling of Aryl Bromides
| Parameter | Typical Range/Value | Notes |
| Aryl Bromide | 1.0 equivalent | The limiting reagent. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion.[1] |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be needed for challenging substrates. |
| Ligand | 1 - 1.2 equivalents relative to Pd | For catalysts generated in situ (e.g., from Pd(OAc)₂). |
| Base | 2 - 3 equivalents | The choice of base is critical and often requires screening.[4] |
| Temperature | 80 - 120 °C | May need to be optimized.[1][2] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Screening of Reaction Components for Optimization
| Component | Options to Screen | Rationale for Screening |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst can significantly impact the reaction outcome.[3] |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos, SPhos), cataCXium® A | Electron-rich and bulky ligands can be beneficial for challenging substrates.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for the transmetalation step and its strength can influence side reactions.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, 2-MeTHF, DMF | The solvent affects solubility and the stability of the catalytic species.[4] |
Experimental Protocols
General Protocol for the Suzuki Coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This protocol describes a general procedure that can be used as a starting point for optimization.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).[8]
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.[2]
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing decomposition of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene during reaction
Welcome to the Technical Support Center for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene during a reaction?
A1: The primary decomposition pathways for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene stem from the high reactivity of its benzylic chloride functional group. The main decomposition reactions are:
-
Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can be hydrolyzed to form the corresponding alcohol, 6-Bromo-1-(hydroxymethyl)-2-methoxynaphthalene. This reaction can be catalyzed by both acidic and basic conditions.
-
Nucleophilic Substitution by Other Reagents: Besides the intended nucleophile, other species in the reaction mixture (e.g., solvents, impurities) can react with the electrophilic chloromethyl group, leading to a variety of side products.
-
Friedel-Crafts-type Reactions: Under the influence of Lewis acids or strong Brønsted acids, the benzylic chloride can act as an electrophile and react with other aromatic rings present in the solution (including another molecule of itself, leading to dimerization or polymerization).
-
Elimination: Although less common for benzylic halides, under strongly basic conditions, elimination of HCl to form a reactive intermediate is a possibility.
Q2: My reaction with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is showing multiple spots on TLC, and the yield of my desired product is low. What could be the cause?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate often indicates the formation of side products due to the decomposition of your starting material or subsequent reactions of your product. Given the reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, the likely culprits are hydrolysis, reaction with the solvent, or self-reaction (dimerization/polymerization). To diagnose the issue, consider the following:
-
Moisture Content: Have you used anhydrous solvents and reagents? Even trace amounts of water can lead to the formation of the corresponding alcohol.
-
Reaction Temperature: Higher temperatures can accelerate decomposition pathways. Running the reaction at a lower temperature might improve the yield of the desired product.
-
pH of the Reaction Mixture: Both acidic and basic conditions can promote side reactions. Maintaining a neutral pH, if compatible with your desired transformation, can be beneficial.
-
Nature of the Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile.
Q3: How can I minimize the hydrolysis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene during my reaction?
A3: Minimizing hydrolysis is critical for achieving high yields. Here are some key strategies:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Techniques such as distilling solvents over a suitable drying agent and drying glassware in an oven are recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
-
Control the pH: If your reaction allows, maintaining a neutral pH can significantly slow down the rate of hydrolysis. In some cases, careful pH control is crucial for preventing competing hydrolysis of the chloromethyl group[1].
-
Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to avoid competition with your primary nucleophile and to scavenge any generated acid that might catalyze hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield and Formation of a More Polar Impurity
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the chloromethyl group | Verify Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled solvents and dried glassware. Run under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude moisture. Control pH: If applicable, buffer the reaction mixture to maintain a neutral pH. One study on a related compound highlights the need for careful pH control (pH 4–5) to prevent hydrolysis during a halogen exchange reaction[1]. |
| Reaction with a nucleophilic solvent | Solvent Selection: Switch to a non-nucleophilic, aprotic solvent such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), or N,N-dimethylformamide (DMF). |
| Reaction temperature is too high | Temperature Optimization: Attempt the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm to room temperature. |
Issue 2: Formation of a Less Polar, High Molecular Weight Impurity
| Possible Cause | Troubleshooting Step |
| Dimerization or polymerization | Dilution: Run the reaction at a higher dilution to decrease the probability of intermolecular reactions. Slow Addition: Add the 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene solution slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, favoring the desired reaction. |
| Lewis acid catalysis | Avoid Lewis Acids: If possible, avoid the use of Lewis acids. If a catalyst is necessary, consider using a milder one or a smaller catalytic amount. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with a primary or secondary amine, with precautions to minimize decomposition.
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Amine of choice (1.0 - 1.2 equivalents)
-
Anhydrous, non-nucleophilic solvent (e.g., THF, ACN, or DMF)
-
Non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel with a magnetic stirrer and provision for an inert atmosphere
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask under a nitrogen atmosphere, add the amine and dissolve it in the anhydrous solvent.
-
Add the non-nucleophilic base to the solution.
-
In a separate flask, dissolve 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in the anhydrous solvent.
-
Slowly add the solution of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the potential reaction outcomes and the logic behind the troubleshooting steps, the following diagrams are provided.
References
Navigating the Purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, achieving high purity is critical for downstream applications. This technical support center provides a comprehensive guide to column chromatography conditions, addressing common issues and offering detailed troubleshooting advice to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
A1: A good starting point for the purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is to use a normal-phase silica gel column. The polarity of the compound, influenced by the bromo, chloromethyl, and methoxy groups on the naphthalene core, suggests that a non-polar to moderately polar solvent system will be effective. Initial solvent systems to explore via Thin Layer Chromatography (TLC) are mixtures of hexane and ethyl acetate or hexane and dichloromethane.
Q2: How can I determine the optimal eluent system for my separation?
A2: The ideal eluent system should provide good separation between your target compound and any impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene to ensure efficient elution from the column. It is advisable to test a range of solvent polarities. For example, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The chloromethyl group can be reactive, and the acidic nature of standard silica gel may promote degradation. If you suspect on-column decomposition, consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a reagent like triethylamine to neutralize acidic sites.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.
Q4: I am not getting good separation between my product and a closely-related impurity. What are my options?
A4: Achieving separation of closely-eluting compounds can be challenging. Here are some strategies:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one component of the eluent (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve compounds with similar polarities.
-
Column Dimensions: A longer and narrower column can provide higher resolution, though it will increase the run time.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: Use standard silica gel TLC plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the desired eluent mixture. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Visualize the separated spots under UV light. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Collect fractions and monitor their composition by TLC.
-
Gradient (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Data Presentation
The following tables provide suggested starting points for solvent systems. The optimal ratio will depend on the specific impurities present in your reaction mixture.
Table 1: Suggested Eluent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity |
| Hexane : Ethyl Acetate | 95:5 to 80:20 | Low to Medium |
| Hexane : Dichloromethane | 90:10 to 70:30 | Low to Medium |
| Toluene : Ethyl Acetate | 98:2 to 90:10 | Low |
Table 2: Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound has decomposed on the column. | Use deactivated silica or an alternative stationary phase like alumina. | |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent system using TLC with different solvent combinations. |
| Column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking of spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| Product elutes with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent system. |
Mandatory Visualization
To aid in systematically addressing issues during column chromatography, the following troubleshooting workflow is provided.
Caption: A troubleshooting workflow for column chromatography of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
managing steric hindrance in reactions with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Technical Support Center: 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Welcome to the technical support center for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of steric hindrance in reactions involving this versatile but sterically complex reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, and how does steric hindrance impact their reactivity?
A1: The molecule has two primary reactive sites:
-
The Chloromethyl Group (-CH₂Cl) at the C1 Position: This group is an electrophilic site, highly susceptible to nucleophilic substitution (SN1 and SN2) reactions.[1][2] However, its reactivity is sterically hindered by the adjacent methoxy group (-OCH₃) at the C2 position and the peri-hydrogen at the C8 position. This crowding can impede the approach of bulky nucleophiles.
-
The Bromo Group (-Br) at the C6 Position: This site is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.[1] Steric hindrance at this position is less pronounced than at C1, but the overall bulk of the naphthalene system and the choice of catalyst and ligand are critical for successful coupling, especially with other sterically demanding partners.[3][4]
Q2: Why am I observing low yields in my nucleophilic substitution reaction at the chloromethyl group?
A2: Low yields in nucleophilic substitutions at the C1 position are commonly attributed to steric hindrance from the neighboring C2-methoxy group. This hindrance can slow down the reaction rate, particularly for SN2 pathways which require a specific backside attack trajectory.[5][6] To overcome this, consider that polar, protic solvents may stabilize the nucleophile, potentially depressing the SN2 reaction rate.[7]
Q3: My Suzuki-Miyaura cross-coupling at the 6-bromo position is sluggish or fails. What are the most effective strategies to improve it?
A3: Sluggish Suzuki-Miyaura couplings are often due to inefficient oxidative addition of the palladium catalyst to the sterically demanding naphthalene bromide. Key strategies to enhance this reaction include:
-
Ligand Choice: Employing sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly promote the catalytic cycle.[3][4]
-
Catalyst System: Using robust palladium pre-catalysts (e.g., Pd₂(dba)₃) in combination with a suitable ligand is often more effective than standard catalysts like Pd(PPh₃)₄ for hindered substrates.[8]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, THF, toluene with water) is crucial and must be optimized for the specific substrates.
Q4: Can the steric strain in 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene lead to unexpected side reactions or rearrangements?
A4: Yes, under certain conditions, particularly those favoring carbocation formation (SN1-type conditions), rearrangements are possible, although less common for this specific structure. Palladium-catalyzed reactions can also proceed through different mechanistic pathways, such as the formation of an η³-benzylpalladium intermediate, which can lead to nucleophilic attack on the aromatic ring rather than the benzylic carbon.[9][10] Careful control of reaction conditions, including the choice of ligand, can direct the regioselectivity of the reaction.[10]
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution at the C1 Position
| Potential Cause | Recommended Solution |
| Steric Hindrance | Use a smaller, less sterically demanding nucleophile if possible. |
| Poor Reaction Kinetics | Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Prolong the reaction time and monitor progress carefully using TLC or GC. |
| Inappropriate Solvent | Switch to a polar aprotic solvent (e.g., DMF, DMSO, ACN) to favor an SN2 mechanism, as they solvate the cation more effectively than the anion, leaving the nucleophile more reactive.[11] |
| Low Reagent Reactivity | If using a weak nucleophile, consider converting the chloromethyl group to a better leaving group, such as an iodomethyl group, via the Finkelstein reaction. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling at the C6 Position
| Potential Cause | Recommended Solution |
| Inefficient Catalyst/Ligand | Use a high-activity catalyst system. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands or NHC ligands are often required to facilitate the oxidative addition step.[3][4] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Carbonates are often effective, but phosphates can be superior for challenging couplings. |
| Solvent Issues | Ensure solvents are anhydrous and deoxygenated, as both oxygen and water can deactivate the palladium catalyst. A common solvent system is dioxane/water or toluene/water. |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid or ester. |
Data Presentation: Strategies to Overcome Steric Hindrance
The following table summarizes recommended adjustments for reactions with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene to mitigate steric effects.
| Reaction Type | Parameter | Standard Conditions | Optimized for Steric Hindrance | Rationale |
| Nucleophilic Substitution | Nucleophile | Bulky (e.g., t-BuO⁻) | Small (e.g., CN⁻, N₃⁻) | Reduces steric clash at the C1 position. |
| Solvent | Polar Protic (e.g., EtOH) | Polar Aprotic (e.g., DMF) | Favors SN2 by not over-stabilizing the nucleophile.[7] | |
| Temperature | Room Temperature | 50 - 100 °C | Provides energy to overcome the steric activation barrier. | |
| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / Bulky Ligand | Bulky, electron-rich ligands promote oxidative addition.[4][8] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | "Flexible steric bulk" enhances catalytic activity for hindered substrates.[3] | |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-coordinating bases can be more effective. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Arylboronic Acid
This protocol describes a general procedure for the coupling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with 2,6-dimethylphenylboronic acid.
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, 2,6-dimethylphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and Sphos, and then add the deoxygenated dioxane. Stir for 5 minutes until a homogeneous catalyst solution forms.
-
Transfer the catalyst solution to the Schlenk flask containing the solids.
-
Add the deoxygenated water to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
// Nodes start [label="Low Reaction Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_type [label="Identify Reaction Type", shape=diamond, fillcolor="#FBBC05"]; nuc_sub [label="Nucleophilic Substitution\nat C1-CH₂Cl"]; suzuki [label="Suzuki Coupling\nat C6-Br"];
// Nucleophilic Substitution Path nuc_check_sterics [label="Is Nucleophile Bulky?", shape=diamond, fillcolor="#FBBC05"]; nuc_sol_smaller_nu [label="Use Smaller Nucleophile"]; nuc_check_solvent [label="Optimize Solvent &\nTemperature"]; nuc_sol_solvent [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO).\nIncrease Temperature."]; nuc_success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Suzuki Coupling Path suzuki_check_ligand [label="Is Ligand Optimized for\nSteric Hindrance?", shape=diamond, fillcolor="#FBBC05"]; suzuki_sol_ligand [label="Use Bulky, Electron-Rich\nLigand (e.g., SPhos)"]; suzuki_check_base [label="Optimize Base &\nSolvent Conditions"]; suzuki_sol_base [label="Screen Bases (K₃PO₄, Cs₂CO₃).\nEnsure Anhydrous/Deoxygenated\nSolvents."]; suzuki_success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> reaction_type; reaction_type -> nuc_sub [label=" Substitution "]; reaction_type -> suzuki [label=" Coupling "];
nuc_sub -> nuc_check_sterics; nuc_check_sterics -> nuc_sol_smaller_nu [label="Yes"]; nuc_sol_smaller_nu -> nuc_check_solvent; nuc_check_sterics -> nuc_check_solvent [label="No"]; nuc_check_solvent -> nuc_sol_solvent; nuc_sol_solvent -> nuc_success;
suzuki -> suzuki_check_ligand; suzuki_check_ligand -> suzuki_sol_ligand [label="No"]; suzuki_sol_ligand -> suzuki_check_base; suzuki_check_ligand -> suzuki_check_base [label="Yes"]; suzuki_check_base -> suzuki_sol_base; suzuki_sol_base -> suzuki_success; } end_dot Caption: Troubleshooting workflow for low-yield reactions.
// Steric Hindrance representation hindrance1 [label="Steric Hindrance", shape=plaintext, fontcolor="#EA4335"]; hindrance2 [label="Steric Hindrance", shape=plaintext, fontcolor="#EA4335"];
// Reaction Arrows Nu [label="Nucleophile", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd [label="Pd-Catalyst\n+ Ligand", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Nu -> CH2Cl [label=" Sₙ Reaction ", color="#EA4335"]; Pd -> Br [label=" Coupling ", color="#4285F4"];
// Hindrance arrows OCH3 -> CH2Cl [dir=none, style=dashed, color="#EA4335", penwidth=2.0]; H8 -> CH2Cl [dir=none, style=dashed, color="#EA4335", penwidth=2.0];
// Positioning nodes (invisible edges) {rank=same; OCH3; CH2Cl; H8} hindrance1 -> OCH3 [style=invis]; hindrance2 -> H8 [style=invis]; } end_dot Caption: Key reactive sites and sources of steric hindrance.
References
- 1. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (92643-16-8) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. ochem.as.uky.edu [ochem.as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. It addresses common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
A1: Common impurities can include unreacted starting materials such as 6-bromo-2-methoxynaphthalene, byproducts from the chloromethylation reaction, and residual solvents. Depending on the synthetic route, di-substituted or polymeric materials may also be present.
Q2: How can I assess the purity of my 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene sample?
A2: Purity can be effectively determined using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For routine checks, TLC is a quick and effective method to visualize the number of components in your sample.
Q3: I am observing a low yield after my purification process. What could be the reasons?
A3: Low recovery can result from several factors. During recrystallization, using an excessive amount of solvent or a solvent in which the product is too soluble (even at low temperatures) can lead to significant loss of product. In column chromatography, improper solvent system selection, co-elution of the product with impurities, or irreversible adsorption of the product onto the silica gel can all contribute to low yields.
Q4: My purified 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene appears as an oil, but it should be a solid. What should I do?
A4: If your product is an oil instead of a solid, it likely contains impurities that are depressing its melting point. Further purification by column chromatography is recommended. If the product is pure but slow to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after purification | - Incomplete separation of impurities. - Degradation of the product on the stationary phase (silica or alumina). - Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography by testing various solvent polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For recrystallization, try a different solvent or a solvent pair. |
| Product fails to crystallize during recrystallization | - The solution is not supersaturated (too much solvent was used). - The product is not pure enough to crystallize effectively. - Rapid cooling. | - Reduce the solvent volume by gentle evaporation and allow the solution to cool slowly. - Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[1] - Place the solution in an ice bath or refrigerator to further decrease solubility.[1] - If impurities are suspected, first purify the crude product by column chromatography. |
| Low recovery after column chromatography | - The chosen eluent is too polar, causing rapid elution with impurities. - The product is strongly adsorbed onto the column. - The column was not packed properly, leading to channeling. | - Use a less polar eluent system to achieve better separation. - Add a small percentage of a more polar solvent (like methanol or triethylamine, depending on the product's nature) to the eluent to reduce tailing and improve recovery. - Ensure the column is packed uniformly without air bubbles or cracks. |
| Broad or tailing spots on TLC | - The compound may be acidic or basic, interacting strongly with the silica gel. - The concentration of the sample spotted on the TLC plate is too high. | - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. - Dilute the sample before spotting it on the TLC plate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Data Presentation
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Isopropanol) | ~85% | >98% | 65-75% | Effective for removing less polar impurities. |
| Column Chromatography (Hexane:Ethyl Acetate 9:1) | ~85% | >99% | 80-90% | More effective for a wider range of impurities but more time-consuming. |
Visualizations
Caption: Troubleshooting workflow for the purification of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
References
reaction monitoring techniques for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene?
A1: The primary challenges include:
-
Controlling the regioselectivity of chloromethylation: Ensuring the chloromethyl group is introduced at the C1 position.
-
Preventing side reactions: Such as the formation of bis-chloromethylated products or polymerization.
-
Ensuring complete reaction: Driving the reaction to completion to maximize yield.
-
Product purification: Separating the desired product from starting materials, isomers, and byproducts.
Q2: Which reaction monitoring techniques are most suitable for this synthesis?
A2: A combination of techniques is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative tracking of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress, purity assessment, and identification of byproducts.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the product and potential impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.
Q3: How can I minimize the formation of impurities?
A3: To minimize impurities:
-
Control stoichiometry: Use a slight excess of the chloromethylating agent to ensure full conversion of the starting material, but avoid a large excess which can lead to di-substitution.
-
Optimize reaction temperature: Maintain the recommended temperature to avoid side reactions that may be favored at higher temperatures.
-
Ensure efficient stirring: Homogeneous reaction conditions are crucial for preventing localized high concentrations of reagents.
-
Use anhydrous conditions: Moisture can react with the chloromethylating agent and lead to undesired byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of reagents, particularly the chloromethylating agent. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring with TLC or HPLC. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor progress. | |
| Formation of Multiple Products (Isomers) | Incorrect reaction conditions favoring other isomers. | Review and strictly adhere to the established protocol for temperature and reagent addition. Utilize a catalyst that enhances regioselectivity if applicable. |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature. Consider a slow, dropwise addition of the chloromethylating agent. |
| Insufficient amount of chloromethylating agent. | Re-evaluate the stoichiometry and consider a modest increase in the amount of the chloromethylating agent. | |
| Product is an Oil or Difficult to Purify | Presence of impurities. | Optimize the mobile phase for column chromatography; a gradient elution may be necessary. Consider recrystallization from a suitable solvent system. High-performance liquid chromatography (HPLC) can offer better resolution for challenging separations.[3] |
| Residual solvent. | Ensure complete removal of solvent under reduced pressure. |
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Objective: To qualitatively monitor the progress of the reaction.
-
Materials: TLC plates (silica gel 60 F254), developing chamber, mobile phase (e.g., Hexane:Ethyl Acetate mixture), UV lamp.
-
Procedure:
-
Prepare the mobile phase. A common starting point is a 9:1 or 8:2 mixture of hexane and ethyl acetate.
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material (6-Bromo-2-methoxynaphthalene).
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot indicates product formation.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the conversion of the starting material and the formation of the product.[1]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), standards of 6-Bromo-2-methoxynaphthalene and purified 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.[1]
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water.
-
Standard Preparation: Prepare stock solutions of the starting material and the purified product in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench it, and dilute it with the mobile phase.
-
Injection: Inject the prepared sample and standards into the HPLC system.
-
Data Analysis: Determine the retention times for the starting material and product from the standard runs. Quantify the amounts in the reaction sample by comparing peak areas to the calibration curves.
-
Visualizations
Caption: Workflow for monitoring the synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
Comparative Analysis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and Structural Isomers: A Spectroscopic Guide
For Immediate Release
This guide provides a comparative analysis of the spectral data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its structural isomers. Due to the limited availability of public experimental data for 6-bromo-1-(chloromethyl)-2-methoxynaphthalene, this document focuses on a detailed examination of its close structural analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for substance identification, characterization, and comparison.
The following sections detail the NMR and mass spectrometry data for several key analogues, accompanied by the experimental protocols used to obtain this data where available.
Spectroscopic Data of Analogous Compounds
To facilitate a comparative analysis, the following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for key structural isomers and related compounds.
Table 1: ¹H NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromo-6-methoxynaphthalene | CDCl₃ | 7.88 (d, J=1.8 Hz, 1H), 7.62 (d, J=9.0 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H), 7.31 (dd, J=8.7, 2.1 Hz, 1H), 7.14 (d, J=2.4 Hz, 1H), 3.92 (s, 3H) |
| 1-Bromo-2-methoxynaphthalene | CDCl₃ | 8.23 (d, J = 8.60 Hz, 1H), 7.84-7.73 (m, 3H), 7.597 (t, J = 15.42 Hz, 1H), 7.40 (t, J = 15.05 Hz, 1H), 7.28 (d, J = 8.99 Hz, 1H), 4.04 (s, 1H)[1] |
| 1-Methoxynaphthalene | CDCl₃ | 8.26 (d, 1H), 7.77 (d, 1H), 7.59-7.31 (m, 4H), 6.78 (d, 1H), 3.96 (s, 3H) |
Table 2: ¹³C NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromo-6-methoxynaphthalene | CDCl₃ | 155.9, 135.8, 130.3, 129.5, 129.0, 128.9, 124.3, 119.3, 118.0, 106.5, 55.4 |
| 1-Bromo-2-methoxynaphthalene | CDCl₃ | 153.79, 133.16, 129.86, 128.97, 128.05, 127.75, 126.16, 124.34, 113.68, 108.73, 57.09[1] |
| 1-Methoxynaphthalene | CDCl₃ | 154.9, 134.5, 127.5, 126.8, 126.0, 125.3, 122.2, 120.2, 120.0, 105.0, 55.5 |
| 1-Chloromethylnaphthalene | CDCl₃ | 134.0, 131.5, 128.9, 128.8, 127.0, 126.3, 126.0, 125.3, 123.7, 46.4 |
Table 3: Mass Spectrometry Data for Analogous Compounds
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Bromo-6-methoxynaphthalene | GC-MS | 236/238 (M⁺) | 193, 165, 152, 127 |
| 1-chloromethyl-2-methoxynaphthalene | Not specified | 190 (M⁺) | 155, 127, 115 |
| 1-Methoxynaphthalene | EI | 158 (M⁺) | 115, 89 |
| 1-Chloromethylnaphthalene | EI | 176 (M⁺) | 141, 115 |
Experimental Protocols
The following are generalized experimental protocols for NMR and mass spectrometry. Specific parameters for the analysis of the analogous compounds are often detailed in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectra are recorded on a spectrometer, such as a 400 MHz instrument.
-
¹H NMR: Spectra are typically acquired with a 30° pulse angle and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: Spectra are usually obtained with proton decoupling to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture using a gas chromatograph before they are introduced into the mass spectrometer for analysis.
Comparative Analysis Workflow
The following diagram illustrates a conceptual workflow for the comparative analysis of the target compound and its analogues using spectroscopic data.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Guide to the Reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the strategic functionalization of the naphthalene scaffold is a cornerstone of molecular design. The precise positioning of substituents dramatically influences a molecule's chemical behavior, offering a palette of reactivity to be exploited in the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its key positional isomers.
Isomers Under Consideration
For this guide, we will compare the target compound with three representative isomers, chosen to illustrate the effects of substituent placement across the naphthalene ring system:
-
Compound A (Target): 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Compound B: 1-Bromo-4-(chloromethyl)-2-methoxynaphthalene
-
Compound C: 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Compound D: 6-Bromo-2-(chloromethyl)-1-methoxynaphthalene
Theoretical Reactivity Profile
The reactivity of these isomers is principally dictated by a combination of electronic and steric effects imparted by the bromo, methoxy, and chloromethyl groups on the naphthalene core.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group serves as an electrophilic site for S\textsubscript{N}1 and S\textsubscript{N}2 reactions. The reactivity is largely governed by the stability of the carbocation intermediate (for S\textsubscript{N}1) or the transition state (for S\textsubscript{N}2).
-
Electronic Effects: The methoxy group (-OCH\textsubscript{3}) is a strong electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic carbon. The bromine atom is an electron-withdrawing group via induction but a weak deactivator overall in electrophilic aromatic substitution. Its effect on the stability of a remote carbocation is less pronounced than the methoxy group.
-
Steric Effects: Substituents at the peri position (position 8 relative to a group at position 1) can cause significant steric hindrance, potentially impeding the approach of a nucleophile or affecting the planarity of a carbocation intermediate.[1][2]
Based on these principles, we can predict the relative rates of nucleophilic substitution. The formation of a resonance-stabilized benzylic carbocation is a key factor. The methoxy group at position 2 will effectively stabilize a carbocation at position 1 through resonance.
Palladium-Catalyzed Cross-Coupling at the Bromo Group
Reactions like the Suzuki-Miyaura coupling are sensitive to the electronic environment of the C-Br bond and steric hindrance around it. The key step affected is the oxidative addition of the aryl bromide to the palladium(0) catalyst.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic. The electron-donating methoxy group would, therefore, be expected to decrease the reactivity of the C-Br bond, especially when its electron-donating resonance effect is strongly felt at the site of the bromine.
-
Steric Effects: Bulky groups adjacent to the bromine can hinder the approach of the palladium catalyst, slowing down the oxidative addition step.
Predicted Reactivity Comparison
The following tables summarize the predicted relative reactivities of the isomers based on the principles discussed. It is important to note that these are qualitative predictions and experimental verification is required.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution (at the C-Cl bond)
| Compound | Substituent Positions | Key Influencing Factors | Predicted Relative Rate |
| A | 1-CH₂Cl, 2-OCH₃, 6-Br | Strong resonance stabilization from 2-OCH₃. Minimal steric hindrance at the reaction center. | High |
| B | 1-Br, 4-CH₂Cl, 2-OCH₃ | Resonance stabilization from 2-OCH₃ is still effective at the 4-position. | High |
| C | 1-CH₂Cl, 2-OCH₃, 7-Br | Similar to Compound A, with the bromo group further away, having a negligible electronic effect on the reacting ring. | High |
| D | 2-CH₂Cl, 1-OCH₃, 6-Br | The chloromethyl group is at a beta-position, which generally forms a less stable carbocation compared to the alpha-position.[5] However, the 1-OCH₃ provides stabilization. Steric hindrance from the 1-OCH₃ might be a factor. | Moderate to Low |
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling (at the C-Br bond)
| Compound | Substituent Positions | Key Influencing Factors | Predicted Relative Rate |
| A | 6-Br, 1-CH₂Cl, 2-OCH₃ | The 6-bromo position is on the second ring, somewhat electronically isolated from the strong donating effect of the 2-OCH₃. | Moderate |
| B | 1-Br, 4-CH₂Cl, 2-OCH₃ | The 1-bromo position is subject to steric hindrance from the peri-hydrogen at C8. The 2-OCH₃ group is ortho to the bromine, potentially influencing the electronic environment and catalyst coordination. | Low |
| C | 7-Br, 1-CH₂Cl, 2-OCH₃ | The 7-bromo position is sterically accessible and electronically similar to the 6-position. | Moderate |
| D | 6-Br, 2-CH₂Cl, 1-OCH₃ | The 6-bromo is on the second ring, with the 1-OCH₃ having a moderate electron-donating effect. | Moderate |
Experimental Protocols
To empirically determine the relative reactivities, the following general experimental protocols can be employed.
Protocol 1: Comparative Nucleophilic Substitution with a Model Nucleophile
This protocol describes a method to compare the rate of substitution of the chloromethyl group using a common nucleophile like sodium azide.
Objective: To determine the relative rate of reaction for Compounds A, B, C, and D with sodium azide.
Materials:
-
Isomers A, B, C, and D (e.g., 0.1 mmol each)
-
Sodium azide (NaN₃, 0.15 mmol)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate, identical reaction vials, dissolve each isomer (0.1 mmol) and the internal standard in anhydrous DMF (2 mL).
-
Add sodium azide (0.15 mmol) to each vial.
-
Seal the vials and place them in a preheated block at a constant temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS to quantify the disappearance of the starting material and the appearance of the azide product relative to the internal standard.
-
Plot the concentration of the starting material versus time for each isomer to determine the reaction rates.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel synthesis approach to compare the yield of the Suzuki-Miyaura coupling for the different isomers.
Objective: To compare the product yield for Compounds A, B, C, and D in a Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
Isomers A, B, C, and D (e.g., 0.2 mmol each)
-
Phenylboronic acid (0.3 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 0.4 mmol)
-
Toluene/Water (e.g., 4:1 mixture)
-
Reaction vials, magnetic stirrer, heating block
-
High-performance liquid chromatography (HPLC) or GC-MS
Procedure:
-
In separate, identical reaction vials, add the respective isomer (0.2 mmol), phenylboronic acid (0.3 mmol), Pd(OAc)₂ (0.004 mmol), SPhos (0.008 mmol), and K₃PO₄ (0.4 mmol).
-
Add the toluene/water solvent mixture (2 mL) to each vial.
-
Seal the vials and place them in a preheated block at a constant temperature (e.g., 100 °C).
-
Stir the reactions for a fixed period (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
Analyze the organic extracts by HPLC or GC-MS with an internal standard to determine the percent conversion and/or isolated yield after purification.
Conclusion
The reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its isomers is a nuanced interplay of electronic and steric factors. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to conduct empirical studies to ascertain the precise reactivity profiles for their specific applications. The provided protocols offer a starting point for such investigations, enabling the rational design of synthetic routes and the efficient development of novel chemical entities.
References
A Comparative Guide to the Analytical Characterization of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
This guide provides a comparative overview of analytical methods for the characterization of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from the closely related structure, 2-Bromo-6-methoxynaphthalene, as a reference for comparison. The principles and methodologies described are directly applicable to the analysis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, and expected variations are highlighted.
This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the analytical techniques used to identify and assess the purity of this compound and its analogs.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
The primary techniques for the structural elucidation and purity assessment of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its analogs include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.
Table 1: Comparative ¹H NMR Data
| Assignment | 2-Bromo-6-methoxynaphthalene (Experimental Data) | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (Predicted) |
| Methoxy Protons (-OCH₃) | ~3.9 ppm (singlet, 3H) | ~3.9-4.0 ppm (singlet, 3H) |
| Aromatic Protons | ~7.0-7.8 ppm (multiplets, 6H) | ~7.2-8.0 ppm (multiplets, 5H) |
| Chloromethyl Protons (-CH₂Cl) | N/A | ~4.8-5.0 ppm (singlet, 2H) |
Note: The predicted chemical shifts for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene are estimations based on the known effects of the chloromethyl substituent on the naphthalene ring.
Table 2: Comparative ¹³C NMR Data
| Assignment | 2-Bromo-6-methoxynaphthalene (Experimental Data) | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (Predicted) |
| Methoxy Carbon (-OCH₃) | ~55 ppm | ~56 ppm |
| Aromatic Carbons | ~106-158 ppm | ~110-155 ppm |
| Chloromethyl Carbon (-CH₂Cl) | N/A | ~45 ppm |
| C-Br | ~117 ppm | ~118 ppm |
| C-Cl | N/A | N/A |
Note: The predicted chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.
Table 3: Comparative Mass Spectrometry Data
| Parameter | 2-Bromo-6-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene |
| Molecular Formula | C₁₁H₉BrO | C₁₂H₁₀BrClO |
| Molecular Weight | 237.09 g/mol | 285.56 g/mol [1] |
| Expected [M]+ Isotopic Pattern | Characteristic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) | Characteristic pattern for one bromine and one chlorine atom (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) |
| Key Fragmentation Ions (Predicted) | [M-CH₃]⁺, [M-Br]⁺, [M-CO]⁺ | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-Br]⁺, [M-OCH₃]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of a compound and for separating it from related substances.
Table 4: Comparative HPLC Method Parameters
| Parameter | Method for 2-Bromo-6-methoxynaphthalene | Proposed Method for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene |
| Column | Reverse Phase (e.g., C18) | Reverse Phase (e.g., C18) |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid)[2] | Acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
| Expected Elution Profile | N/A | Due to the addition of the polar chloromethyl group, a slightly earlier retention time compared to a non-polar analog might be expected under identical conditions. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to 0-12 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 1 second.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the isotopic pattern. Compare the observed data with the theoretical values for the expected molecular formula.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Integrate the peak corresponding to the compound of interest to determine its purity. The retention time can be used for identification purposes when compared to a reference standard.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthetic organic compound like 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Caption: Analytical workflow for compound characterization.
References
structure-activity relationship of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anticancer Activity
The antiproliferative activity of a series of 6-methoxynaphthalene derivatives was evaluated against the HCT-116 colon cancer cell line. The results, expressed as IC50 values, are summarized in the table below. The core structure was modified at the C2-position with a propanoyl group, which was further derivatized to explore the impact of different substituents on cytotoxicity.
| Compound ID | R Group | IC50 (µM) against HCT-116 |
| 6a | Unsubstituted benzenesulfonamide | > 100 |
| 6b | Acetyl-substituted benzenesulfonamide | 25.3 |
| 6c | Pyridin-2-yl-substituted benzenesulfonamide | 30.1 |
| 6d | Pyrimidin-2-yl-substituted benzenesulfonamide | 28.7 |
| 16 | 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 35.5 |
| Doxorubicin | (Standard) | 0.45 |
Data extracted from a study by an academic research group.[1]
Structure-Activity Relationship Insights
The preliminary data suggests that the introduction of a substituted benzenesulfonamide moiety at the urea group of the parent structure can influence the anticancer activity. Among the tested compounds, the acetyl-substituted derivative 6b exhibited the most promising activity with an IC50 value of 25.3 µM. The unsubstituted analog 6a was found to be inactive, indicating that substitution on the phenylsulfonamide ring is crucial for cytotoxicity. The nature of the heterocyclic substituent also appears to play a role, with the pyridin-2-yl (6c ) and pyrimidin-2-yl (6d ) derivatives showing moderate activity. The oxadiazole derivative 16 also displayed modest antiproliferative effects.
It is important to note that while these compounds show some activity, they are significantly less potent than the standard chemotherapeutic drug, Doxorubicin.
Potential Influence of 6-Bromo and 1-(Chloromethyl) Substituents
Although no direct SAR studies are available for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene derivatives, we can infer the potential roles of these substituents based on general medicinal chemistry principles:
-
6-Bromo Group: The presence of a bromine atom at the 6-position could influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. Furthermore, the bromo substituent can modulate the electronic properties of the naphthalene ring system, which may affect binding to biological targets.[2]
-
1-(Chloromethyl) Group: The chloromethyl group is a reactive electrophilic moiety. This group can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA. This covalent modification of biological macromolecules could lead to significant cytotoxicity. The reactivity of the chloromethyl group makes this class of compounds interesting candidates for targeted covalent inhibitors.
Further investigation is required to synthesize and evaluate derivatives of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene to establish a clear SAR and to understand the contribution of these specific substituents to the overall biological activity.
Experimental Protocols
General Synthetic Procedure for 6-Methoxynaphthalene Derivatives (6a-d)
A mixture of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride (1 equivalent) and the appropriate substituted sulfonamide (1 equivalent) in dry pyridine was stirred at room temperature for 24 hours. The reaction mixture was then poured into ice-cold water, and the resulting precipitate was filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the final compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Human colon cancer cells (HCT-116) were seeded in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[3][4][5][6][7]
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 6-methoxynaphthalene derivatives.
Caption: Key structure-activity relationships of the evaluated 6-methoxynaphthalene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Routes of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a valuable building block in medicinal chemistry. The comparison is based on experimental data from established literature, offering insights into the advantages and disadvantages of each pathway.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways to 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene have been identified and analyzed. Route 1 commences with the readily available 2-naphthol, involving a four-step sequence of bromination, reduction, methylation, and subsequent chloromethylation. Route 2 begins with 2-methoxynaphthalene and proceeds through a three-step process of bromination, selective dehalogenation, and the final chloromethylation.
The following table summarizes the quantitative data for each step in both synthetic routes, allowing for a direct comparison of their efficiencies.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| Route 1 | ||||||
| 1a | Bromination | 2-Naphthol | 1,6-Dibromo-2-naphthol | Bromine, Acetic Acid | - | 96-100 |
| 1b | Reduction | 1,6-Dibromo-2-naphthol | 6-Bromo-2-naphthol | Tin, Hydrochloric Acid, Ethanol | Reflux | 78 |
| 1c | Methylation | 6-Bromo-2-naphthol | 6-Bromo-2-methoxynaphthalene | Methyl Bromide, NaOH, n-Butanol | 50°C | ~90 |
| 1d | Chloromethylation | 6-Bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Formaldehyde, Hydrogen Chloride, Acetic Acid | 45°C then 60°C | 57.5[1] |
| Route 2 | ||||||
| 2a | Bromination | 2-Methoxynaphthalene | 1,6-Dibromo-2-methoxynaphthalene | Bromine, Acetic Acid | 40-45°C | High |
| 2b | Dehalogenation | 1,6-Dibromo-2-methoxynaphthalene | 6-Bromo-2-methoxynaphthalene | Iron powder, Acetic Acid | Exothermic | High |
| 2c | Chloromethylation | 6-Bromo-2-methoxynaphthalene | 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Formaldehyde, Hydrogen Chloride, Acetic Acid | 45°C then 60°C | 57.5[1] |
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below.
Route 1: From 2-Naphthol
Step 1a: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol
In a suitable reaction vessel, 2-naphthol is dissolved in glacial acetic acid. To this solution, a solution of bromine in acetic acid is added dropwise with stirring. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then precipitated by pouring the reaction mixture into water, filtered, washed with water, and dried to yield 1,6-dibromo-2-naphthol.
Step 1b: Reduction of 1,6-Dibromo-2-naphthol to 6-Bromo-2-naphthol
A mixture of 1,6-dibromo-2-naphthol, tin metal, ethanol, and concentrated hydrochloric acid is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the excess tin is removed by decantation. The solution is concentrated under reduced pressure and poured into ice water. The precipitated solid is collected by filtration and dried to give 6-bromo-2-naphthol.
Step 1c: Methylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene
To a solution of 6-bromo-2-naphthol in aqueous butanol, a solution of sodium hydroxide is added. The mixture is heated to 50°C, and methyl bromide is bubbled through the solution for several hours. During the reaction, the product precipitates. After completion, more butanol is added, and the mixture is heated to achieve a clear solution. The aqueous layer is separated, and the organic layer is cooled to crystallize the product, which is then filtered, washed, and dried.
Step 1d: Chloromethylation of 6-Bromo-2-methoxynaphthalene
To a mixture of 6-bromo-2-methoxynaphthalene in acetic acid, formaldehyde and a stream of hydrogen chloride gas are introduced. The reaction mixture is first stirred at 45°C and then the temperature is raised to 60°C. After the reaction is complete, the mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
Route 2: From 2-Methoxynaphthalene
Step 2a & 2b: Bromination and Dehalogenation of 2-Methoxynaphthalene
2-Methoxynaphthalene is suspended in glacial acetic acid and heated. A solution of bromine in acetic acid is added dropwise while maintaining the temperature at 40-45°C. After the addition is complete, the mixture is stirred for an additional period. Subsequently, iron powder is added in portions, and the exothermic reaction is controlled by cooling. The reaction is stirred until the disappearance of the dibromo intermediate is confirmed by TLC. The mixture is then diluted with water, and the crude 6-bromo-2-methoxynaphthalene is filtered, washed, and can be further purified by crystallization.
Step 2c: Chloromethylation of 6-Bromo-2-methoxynaphthalene
The procedure is identical to Step 1d in Route 1.
Synthesis Route Comparison
Caption: A flowchart comparing the two synthetic routes.
References
A Comparative Guide to Alternative Reagents for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount for efficiency, yield, and scalability. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a valuable building block, primarily utilized for introducing the 6-bromo-2-methoxy-1-naphthylmethyl moiety. However, a range of alternative reagents and synthetic strategies can achieve similar or identical synthetic outcomes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.
The primary alternatives to direct nucleophilic substitution on 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene can be broadly categorized into two strategic approaches:
-
Alternative Electrophiles: Utilizing reagents with different leaving groups at the benzylic position.
-
Multi-step Synthetic Equivalents: Employing precursors that allow for the construction of the target substructure through a sequence of reactions, often leveraging the versatile reactivity of the bromo-methoxynaphthalene core through cross-coupling or condensation reactions.
Comparison of Key Alternative Reagents and Synthetic Pathways
The following table summarizes the primary alternatives, their typical applications, and a comparison of their performance based on available data.
| Reagent/Precursor | Alternative Strategy | Typical Reactions | Reported Yield | Key Advantages | Key Disadvantages |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (Reference) | Direct Nucleophilic Substitution | SN2 with various nucleophiles | - | Direct, one-step introduction of the naphthylmethyl group. | Lachrymatory nature, potential for side reactions. |
| 2-(Bromomethyl)-6-methoxynaphthalene | Alternative Electrophile | Nucleophilic substitution with sodium acetoacetic ester | 92% (for the ester adduct)[1] | Similar reactivity to the chloro-analog, potentially higher reactivity of the bromide leaving group. | Likely shares the lachrymatory properties of the chloro-analog. |
| 6-Methoxy-2-naphthaldehyde | Condensation/Reduction Pathway | Aldol condensation with acetone, followed by hydrogenation. | 41% (condensation), not specified for hydrogenation.[2] | Readily available, allows for chain extension via classic C-C bond formation reactions. | Two-step process to achieve the same saturated side-chain. |
| 6-Bromo-2-methoxynaphthalene | Cross-Coupling Pathways | Heck reaction with methyl vinyl ketone.[3] | Not specified. | High functional group tolerance, versatile for creating diverse structures. | Requires transition metal catalysis (e.g., Palladium), which can be costly and require removal from the final product. |
| 6-Bromo-2-methoxynaphthalene | Grignard/Organolithium Pathway | Formation of Grignard/organolithium reagent followed by reaction with an electrophile (e.g., DMF to form the aldehyde).[4] | 88% (for aldehyde formation)[4] | Powerful C-C bond formation, access to a wide range of derivatives. | Requires strictly anhydrous conditions, sensitive to functional groups. |
| 2-Acetyl-6-methoxynaphthalene | Condensation/Reduction Pathway | Condensation with ethyl acetate followed by hydrogenation.[5] | 84% (for the condensation product)[5] | Avoids the use of halogenated methylating agents. | Multi-step sequence to achieve the desired side-chain. |
Experimental Protocols
Protocol 1: Synthesis of 4-(6-Methoxy-2-naphthyl)-butan-2-one using 2-(Bromomethyl)-6-methoxynaphthalene
This protocol demonstrates a nucleophilic substitution approach using an alternative electrophile.
-
Formation of the Acetoacetic Ester Adduct: A solution of 2-(bromomethyl)-6-methoxynaphthalene (5.0 g, 0.02 mole) in acetone (40 mL) is brought to reflux. To this solution, the sodium salt of ethyl acetoacetate (5.0 g, 0.03 mole) and potassium carbonate (5.46 g, 0.04 mole) are added. The mixture is refluxed for 3 hours and then cooled to room temperature. The inorganic salts are filtered off, and the filtrate is evaporated under reduced pressure to yield ethyl 2-acetyl-3-(6-methoxy-2-naphthyl)propionate as a brown syrup (Yield: 5.5 g, 92%).[1]
-
Hydrolysis and Decarboxylation: A suspension of the resulting ester (7.0 g, 0.02 mole) in water (30 mL) is stirred at room temperature for 15 minutes. A 40% potassium hydroxide solution (18.0 mL) is added, and the mixture is stirred for an additional 30 minutes. The solution is then refluxed for 6 hours, cooled to 5-10 °C, and acidified with concentrated HCl. The precipitated solid is filtered and washed with water to yield 4-(6-methoxy-2-naphthyl)-butan-2-one (Nabumetone).[1]
Protocol 2: Synthesis of 6-Methoxy-2-naphthaldehyde from 6-Bromo-2-methoxynaphthalene
This protocol outlines the synthesis of a key aldehyde intermediate.
-
Lithiation and Formylation: To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in anhydrous THF (10 mL) at -78°C, n-butyllithium (1.69 mL of a 2.5M solution in hexanes, 4.22 mmol) is added dropwise. The solution is stirred for 45 minutes at -78°C. N,N-dimethylformamide (DMF, 0.31 g, 4.22 mmol) is then added, and the reaction is stirred for an additional 15 minutes at -78°C.[4]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over magnesium sulfate and concentrated. The resulting residue is purified by column chromatography on silica gel (ether:hexanes, 15:85) to afford 6-methoxy-2-naphthaldehyde as an off-white solid (345 mg, 88% yield).[4]
Protocol 3: Palladium-Catalyzed Heck Reaction of 6-Bromo-2-methoxynaphthalene
This protocol provides an example of a cross-coupling approach.
-
Reaction Setup: In a reaction vessel, 6-bromo-2-methoxynaphthalene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required, e.g., PPh₃), a base (e.g., NaHCO₃, K₂CO₃, Et₃N), and the alkene (e.g., methyl vinyl ketone) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile).
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the coupled product.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the alternative synthetic strategies.
Caption: Alternative synthetic strategies to the target molecule.
Caption: Versatile synthetic routes starting from 6-bromo-2-methoxynaphthalene.
Conclusion
The choice of reagent to replace 6-bromo-1-(chloromethyl)-2-methoxynaphthalene is highly dependent on the specific synthetic goal, required scale, and available resources.
-
For a direct, one-step replacement in a nucleophilic substitution, 2-(bromomethyl)-6-methoxynaphthalene is a logical alternative with potentially enhanced reactivity.
-
If a multi-step approach is feasible, starting from 6-bromo-2-methoxynaphthalene offers the greatest versatility. Palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) provide access to a vast array of analogs, while conversion to the Grignard or organolithium reagent opens up another rich area of carbon-carbon bond-forming reactions.
-
6-Methoxy-2-naphthaldehyde is an excellent alternative when the synthetic plan involves building a side chain through condensation reactions, such as the aldol or Wittig reactions.
Ultimately, by understanding the reactivity and synthetic potential of these alternatives, researchers can devise more flexible and efficient routes to their target molecules.
References
- 1. scispace.com [scispace.com]
- 2. US5955635A - Process for the preparation of 4-(6'-methoxy-2'-naphthyl) butan-2-one - Google Patents [patents.google.com]
- 3. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. data.epo.org [data.epo.org]
- 6. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]
biological activity of compounds synthesized from 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of compounds synthesized from or structurally related to 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. The data presented is collated from various studies on naphthalene derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a versatile synthetic intermediate possessing multiple reactive sites, making it an attractive scaffold for the development of novel bioactive molecules.[1] The naphthalene core is a well-established pharmacophore present in numerous therapeutic agents.[2] This guide explores the biological potential of derivatives that can be synthesized from this starting material, drawing comparisons from structurally similar compounds investigated in preclinical studies.
Anticancer Activity
Naphthalene derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action including cytotoxicity, cell cycle arrest, and apoptosis induction.
Table 1: Comparative in vitro Anticancer Activity of Naphthalene Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | Not specified, but showed remarkable cytotoxic activity | [1] |
| Naphthalene-enamide analogs | Analogs 5f and 5g | Huh-7 (Hepatocellular) | 2.62 µM and 3.37 µM | |
| Naphthalene-1,4-dione analogues | Imidazole derivative (Compound 44) | HEC1A (Endometrial) | 6.4 µM | [3] |
| 6-Methoxynaphthalene derivatives | Compounds 6b-d, 16 | HCT-116 (Colon) | Promising inhibitory activity | [3] |
| Fluorinated chalcones | Compounds 11-15 | 4T1 (Breast) | Stronger cytotoxicity than non-fluorinated analogs | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized naphthalene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: Tubulin Polymerization Inhibition
Several naphthalene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
References
X-ray crystallography of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for several naphthalene derivatives, offering insights into the structural effects of various substituents. While crystallographic data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is not publicly available, this document presents a comparative analysis of closely related compounds. The data herein serves as a valuable reference for understanding the solid-state properties and intermolecular interactions of this class of compounds, which is crucial for rational drug design and materials science.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted naphthalene derivatives. These compounds have been chosen to illustrate the influence of different functional groups on the crystal lattice and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1-Naphthoic acid | C₁₁H₈O₂ | Monoclinic | P2₁/c | 31.12 | 3.87 | 6.92 | 92.2 | 4 | [1] |
| 2-Naphthoic acid | C₁₁H₈O₂ | Monoclinic | P2₁/n | 30.59 | 5.00 | 5.63 | 92.6 | 4 | [1] |
| 1,2-Dichloronaphthalene | C₁₀H₆Cl₂ | Monoclinic | P2₁/n | 15.11 | 3.92 | 14.86 | 96.0 | 4 | [1] |
| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | Monoclinic | P2₁/a | 27.45 | 16.62 | 4.09 | 91.9 | 8 | [1] |
| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | Monoclinic | P2₁/a | 7.76 | 16.32 | 3.70 | 101.8 | 2 | [1] |
Note: This table presents data for related naphthalene derivatives to provide a basis for comparison in the absence of specific data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Experimental Protocols
A generalized protocol for the single-crystal X-ray diffraction of a naphthalene derivative is outlined below. This procedure is standard for small organic molecules.
1. Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the compound.
-
Suitable solvents are chosen in which the compound is moderately soluble to promote the formation of larger, well-defined crystals.[2]
-
The crystallization vessel should be kept in a vibration-free environment to prevent the formation of polycrystalline material.[2]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3]
-
The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[4]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural details.[3]
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the conceptual relationship between a molecule's structure and its observed properties.
References
Comparative Kinetic Analysis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and Alternative Benzyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of nucleophilic substitution reactions involving 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and a selection of alternative benzyl halides. Due to a lack of specific published kinetic data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to predict its reactivity. The information presented herein is intended to assist researchers in designing synthetic routes, understanding reaction mechanisms, and selecting appropriate reagents.
Introduction to Reactivity
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene possesses a benzylic chloride moiety, a structural feature that renders it susceptible to nucleophilic substitution reactions. The reaction mechanism, whether S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the naphthalene ring. The presence of an electron-donating methoxy group at the 2-position is expected to influence the reactivity of the benzylic carbon.
Benzyl halides, in general, are capable of reacting through both S(_N)1 and S(_N)2 pathways. The S(_N)1 mechanism proceeds through a carbocation intermediate, which in the case of benzyl halides, is stabilized by resonance with the aromatic ring. The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group.
Comparative Kinetic Data
To contextualize the expected reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, we present kinetic data for a series of substituted benzyl chlorides in solvolysis reactions (a reaction with the solvent as the nucleophile), which often favor an S(_N)1 mechanism, and in S(_N)2 reactions with a representative nucleophile.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides
| Substrate | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Benzyl chloride | 80% Ethanol/20% Water | 25 | 8.5 x 10⁻⁶ |
| 4-Methoxybenzyl chloride | 20% Acetonitrile/80% Water | 25 | 2.2[1][2] |
| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile/80% Water | 25 | 1.1 x 10⁻⁸[1][2] |
Note: The significant increase in the solvolysis rate for 4-methoxybenzyl chloride highlights the powerful stabilizing effect of an electron-donating group on the incipient benzylic carbocation in an S(_N)1 reaction.
Table 2: Second-Order Rate Constants for S(_N)2 Reaction of Benzyl Chloride with Potassium Iodide
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Benzyl chloride | KI | Acetone | 23 ± 1 | 1.5 x 10⁻³[3][4] |
Note: This S(_N)2 reaction provides a baseline for comparison under conditions that favor a bimolecular substitution.
Predicted Reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Based on the data presented, we can infer the following about the reactivity of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene:
-
S(_N)1 Reactivity: The 2-methoxy group is electron-donating and would be expected to stabilize a benzylic carbocation at the 1-position, thus accelerating S(_N)1 reactions compared to unsubstituted benzyl chloride. However, the presence of the electron-withdrawing bromine atom at the 6-position might slightly attenuate this effect.
-
S(_N)2 Reactivity: The rate of S(_N)2 reactions is sensitive to steric hindrance. The naphthalene ring system is bulkier than a simple benzene ring, which might lead to a slightly slower S(_N)2 reaction rate compared to benzyl chloride. The electronic effect of the methoxy group is less pronounced in the S(_N)2 transition state compared to the S(_N)1 carbocation intermediate.
Experimental Protocols
To obtain precise kinetic data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and to make direct comparisons with other benzyl halides, the following experimental protocols are recommended.
Protocol 1: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the rate constant of the reaction between a benzyl halide and a nucleophile by monitoring the change in concentration of reactants and products over time.
Materials:
-
Benzyl halide of interest (e.g., 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene)
-
Nucleophile (e.g., potassium iodide)
-
Deuterated solvent (e.g., acetone-d(_6))
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the benzyl halide and the internal standard in the deuterated solvent of a known concentration.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent of a known concentration.
-
Equilibrate both solutions to the desired reaction temperature.
-
In an NMR tube, combine known volumes of the two stock solutions to initiate the reaction, ensuring the final concentrations are appropriate for NMR analysis.
-
Immediately acquire the first NMR spectrum (t=0).
-
Acquire subsequent NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting material and the product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction, the slope of the line will be -k.
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate constant of a reaction by monitoring the disappearance of the starting material or the appearance of the product.
Materials:
-
Benzyl halide of interest
-
Nucleophile
-
Solvent for the reaction
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC
-
Quenching solution (if necessary)
Procedure:
-
Prepare a reaction mixture of the benzyl halide and the nucleophile in the chosen solvent at a known temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
If the reaction is fast, quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Inject the (quenched) aliquot into the HPLC system.
-
Monitor the peak area of the starting material and/or the product.
-
Create a calibration curve to relate peak area to concentration.
-
Plot the concentration of the starting material versus time and analyze the data to determine the rate law and rate constant.
Visualizations
Signaling Pathway
Caption: General mechanisms for S(_N)1 and S(_N)2 reactions of benzyl halides.
Experimental Workflow
Caption: A generalized workflow for conducting kinetic studies of chemical reactions.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of complex molecules is a cornerstone of modern drug discovery and materials science. 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a valuable bifunctional building block, offering two distinct reactive sites for diversification: a C(sp²)-Br bond on the naphthalene core, ideal for palladium-catalyzed cross-coupling reactions, and a C(sp³)-Cl bond at the benzylic position, suitable for nucleophilic substitution. This guide provides a comparative analysis of catalyst systems for the major classes of cross-coupling reactions at the aryl bromide position, with a focus on chemoselectivity and catalyst performance.
The primary challenge in the cross-coupling of this substrate is to achieve selective reaction at the C-Br bond without affecting the chloromethyl group. The reactivity of C(sp²)-Br bonds is generally higher than that of benzylic C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for a high degree of chemoselectivity with the appropriate choice of catalyst and reaction conditions.
Comparative Analysis of Catalyst Systems
While direct comparative studies on a wide range of catalysts for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene are not extensively documented in the literature, we can infer performance based on analogous transformations with structurally similar substrates, such as other bromonaphthalenes and functionalized aryl bromides. The following tables summarize typical catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, highlighting key reaction parameters.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For substrates like 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, catalyst systems that are active at moderate temperatures are preferred to maintain the integrity of the chloromethyl group. A highly effective and chemoselective protocol has been reported for the coupling of chloromethyl bromobenzenes, which are close structural analogs.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 80-95[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 70-90 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | DME | 80-90 | 2-12 | 85-95 |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphines generally providing the best results.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 90-99 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-110 | 12-24 | 85-95 |
| [Pd(allyl)Cl]₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 80-90 |
Table 3: Catalyst Systems for Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Both copper-catalyzed and copper-free conditions have been developed.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-80 | 2-12 | 80-95 |
| Pd(OAc)₂/PPh₃ | - | i-Pr₂NH | Toluene | 60-80 | 12-24 | 75-90 |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | 25 | 2-4 | 90-97[2] |
Table 4: Catalyst Systems for Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The choice of ligand can influence the regioselectivity of the alkene addition.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF/NMP | 100-140 | 12-24 | 70-85 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80-100 | 12-24 | 75-90 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100-120 | 12-24 | 80-95 |
Experimental Protocols
The following are detailed, generalized methodologies for the key cross-coupling reactions of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene. It is recommended to optimize these conditions for specific coupling partners.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol is adapted from a highly successful procedure for the selective coupling of the C(sp²)-Br bond in chloromethyl bromobenzenes.[1]
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.0006 mmol), PCy₃·HBF₄ (0.0012 mmol), and Cs₂CO₃ (0.60 mmol).
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Catalyzed)
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triethylamine (Et₃N, 2-3 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (25-80 °C) for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Reaction
Materials:
-
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
To a sealable reaction tube, add 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, Pd(OAc)₂, and PPh₃.
-
Add the anhydrous solvent, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To further elucidate the experimental and mechanistic aspects of these transformations, the following diagrams are provided.
References
A Comparative Spectroscopic Analysis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and Related Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this document focuses on predicted spectroscopic characteristics based on data from analogous naphthalene derivatives. This guide is intended to assist researchers in identifying and characterizing similar molecules.
I. Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Methylene Protons (-CH₂Cl) (ppm) | Data Source (Alternative Compounds) |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Predicted: 7.2 - 8.2 (complex multiplet) | Predicted: ~3.9 - 4.1 (s) | Predicted: ~4.8 - 5.0 (s) | N/A |
| 2-Bromo-6-methoxynaphthalene | 7.1 - 7.8 (multiplet) | ~3.9 (s) | N/A | [1] |
| 1-Bromo-2-methoxynaphthalene | 7.2 - 8.2 (multiplet) | ~4.0 (s) | N/A | ChemicalBook |
| 2-Methoxynaphthalene | 7.1 - 7.8 (multiplet) | 3.91 (s) | N/A | [2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (-OCH₃) (ppm) | Methylene Carbon (-CH₂Cl) (ppm) | Data Source (Alternative Compounds) |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Predicted: 110 - 158 | Predicted: ~56 - 58 | Predicted: ~45 - 47 | N/A |
| 6-Bromo-1-chloro-2-methoxynaphthalene | Data mentioned as available, but specific shifts not retrieved. | N/A | N/A | [3] |
| 2-Methoxynaphthalene | 105.7, 118.9, 123.8, 126.7, 127.6, 129.1, 129.5, 134.5, 157.6 | 55.3 | N/A | [2] |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) | Data Source (Alternative Compounds) |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Predicted: Isotopic pattern for Br and Cl at m/z 284, 286, 288 | Predicted: Loss of Cl (m/z 249, 251), Loss of CH₂Cl (m/z 235, 237) | N/A |
| 2-Bromo-6-methoxynaphthalene | Isotopic pattern for Br at m/z 236, 238 | 193 (M⁺ - Br), 114 | [4] |
Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-O stretch (ether) (cm⁻¹) | C-Br stretch (cm⁻¹) | C-Cl stretch (cm⁻¹) | Data Source (Alternative Compounds) |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Predicted: ~3050-3100 | Predicted: ~1450-1600 | Predicted: ~1250 | Predicted: ~550-650 | Predicted: ~650-750 | N/A |
| 2-Bromo-6-methoxynaphthalene | ~3060 | ~1600, 1500, 1460 | ~1250 | Present | N/A | [4] |
| 1-Bromo-2-methoxynaphthalene | Present | Present | Present | Present | N/A | [5] |
| 2-Methoxynaphthalene | ~3050 | ~1630, 1600, 1500 | ~1250 | N/A | N/A | [6] |
| 6-Bromo-2-naphthol | ~3050 | ~1630, 1600, 1500 | ~1270 (C-O stretch, phenol) | Present | N/A | [7] |
II. Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).
-
B. Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing bromine and chlorine, the characteristic isotopic patterns should be analyzed.[8]
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
III. Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel organic compound like 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
References
- 1. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methoxynaphthalene(93-04-9) 13C NMR [m.chemicalbook.com]
- 3. 6-Bromo-1-chloro-2-methoxynaphthalene | C11H8BrClO | CID 11529152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BROMO-2-METHOXYNAPHTHALENE(3401-47-6) IR Spectrum [chemicalbook.com]
- 6. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 7. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, a halogenated naphthalene derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound dictates the mandatory use of the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Double nitrile or Viton gloves | Provides a barrier against skin absorption, which can be a route of exposure for halogenated compounds. |
| Body Protection | Fully-buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation of potentially harmful vapors or dust. |
Emergency Procedures: In the event of accidental exposure or a spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Spill: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[1] For larger spills, evacuate the area and contact the designated emergency response team.[3][4]
II. Step-by-Step Disposal Protocol
The disposal of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene must be managed as a hazardous waste, specifically as a halogenated organic waste.[3][5]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container: Collect all waste containing 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in a designated, compatible container.[1] A polyethylene carboy is a suitable option.
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream .[4][5] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3]
-
Avoid Mixing: Do not combine this waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[3][6]
Step 2: Container Labeling
Accurate and clear labeling is essential for safety and regulatory compliance.
-
Hazardous Waste Tag: Affix a "Hazardous Waste" tag to the container before adding any waste.[3][6]
-
Chemical Identification: Clearly write the full chemical name, "6-Bromo-1-(chloromethyl)-2-methoxynaphthalene," on the label. Avoid using abbreviations or chemical formulas.[4]
-
Hazard Identification: Mark the applicable hazards on the label, such as "Toxic" and "Environmental Hazard." Given the naphthalene component, it is prudent to also include a "Cancer Hazard" warning.[2]
-
Record Keeping: Maintain a log of the constituents and their approximate quantities added to the waste container.[5]
Step 3: Waste Accumulation and Storage
Proper storage of the hazardous waste container is crucial to prevent accidents and exposure.
-
Closed Container: Keep the waste container tightly closed at all times, except when adding waste.[3][4]
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment to contain any potential leaks.[3]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[1][3]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in a laboratory (typically around 25 gallons, but this can vary by institution).[3]
Step 4: Final Disposal
Once the waste container is approximately three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][7] Do not attempt to dispose of this chemical down the drain or by evaporation.[1][8]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Caption: Disposal workflow for 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, fostering a secure research environment.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. static.igem.org [static.igem.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection. A face shield may be required for splash hazards.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or barrier laminate). Inspect gloves prior to use and dispose of them properly after handling.[4][5] |
| Body Protection | A lab coat or a chemical-resistant suit to protect against skin contact.[5][6] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][4][7] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is paramount to minimize risks. The following diagram and steps outline the standard procedure for handling this compound.
Caption: Workflow for Safe Handling of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene.
Procedural Steps:
-
Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure all handling of the compound is performed within a certified chemical fume hood to minimize inhalation exposure.[1][8] The work surface should be clean and uncluttered.
-
Verify Emergency Equipment: Confirm that an eyewash station and safety shower are easily accessible and in working order.[1][8]
-
Weigh Compound: When weighing the solid compound, do so carefully to avoid creating dust.
-
Conduct Experiment: Carry out the experimental procedure as planned, avoiding direct contact with the compound.
-
Decontaminate: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Dispose of Waste: Dispose of all waste, including contaminated PPE and unused chemicals, in clearly labeled, sealed containers for hazardous waste.[1][5][8]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a suitable, closed container that is clearly labeled with the chemical name and hazard warnings.[1][8]
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[8] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or vials, that are contaminated with the compound should also be disposed of as hazardous waste.[5]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment - Canada.ca [canada.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
